DL-threo-3-Hydroxyaspartic acid
Description
(3S)-3-hydroxy-L-aspartic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2-amino-3-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLQUHNPNCGKJQ-LWMBPPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]([C@@H](C(=O)O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017241 | |
| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-99-9, 4294-45-5 | |
| Record name | L-threo-3-Hydroxyaspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7298-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-threo-β-Hydroxyaspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4294-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threo-3-hydroxy-DL-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004294455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Hydroxy-L-aspartic acid, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S)-2-amino-3-hydroxybutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Threo-3-hydroxy-DL-aspartic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .BETA.-HYDROXY-L-ASPARTIC ACID, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Dual-Faceted Mechanism of DL-threo-3-Hydroxyaspartic Acid: A Technical Guide
Abstract
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a classical and pivotal pharmacological tool in the study of excitatory neurotransmission. Its primary mechanism of action is the competitive inhibition of Excitatory Amino Acid Transporters (EAATs), the key regulators of extracellular glutamate concentration in the central nervous system. This technical guide provides an in-depth exploration of DL-THA's molecular interactions with EAAT subtypes, a summary of its inhibitory potency, detailed protocols for key experimental assays, and a discussion of its role as a transportable inhibitor and potential false neurotransmitter. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.
Core Mechanism of Action: Competitive Inhibition of EAATs
This compound is a structural analog of the excitatory amino acids L-glutamate and L-aspartate. This structural similarity allows it to bind to the substrate recognition site of Excitatory Amino Acid Transporters. By occupying this site, DL-THA competitively blocks the binding and subsequent reuptake of glutamate from the synaptic cleft and extrasynaptic spaces.[1] This inhibition of glutamate transport leads to an elevation of extracellular glutamate levels, which can potentiate signaling at glutamate receptors and, at high concentrations, lead to excitotoxicity.[2]
The interaction of DL-THA with EAATs is subtype-dependent. It functions as a transportable competitive inhibitor for EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), and EAAT4. This means that while it blocks the uptake of glutamate, DL-THA itself is a substrate that can be translocated across the membrane by these transporters. In contrast, for EAAT5, which is primarily expressed in the retina, DL-THA acts as a non-transportable competitive inhibitor , meaning it binds to the transporter but is not translocated.[3]
Signaling Pathway: Inhibition of Glutamate Uptake
The following diagram illustrates the competitive inhibition of EAATs by DL-THA at a glutamatergic synapse.
Quantitative Pharmacology
The inhibitory potency of DL-THA and its L-isomer has been quantified against various EAAT subtypes using different experimental systems. The reported values for the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) can vary depending on the assay, cell type, and species of the transporter used.
| Compound | Transporter Subtype | Species | Experimental System | Assay Type | Potency Value (µM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT1 (GLAST) | Human | HEK293 Cells | [³H]-D-Aspartate Uptake | Ki = 11 | |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT2 (GLT-1) | Human | HEK293 Cells | [³H]-D-Aspartate Uptake | Ki = 19 | |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT3 (EAAC1) | Human | HEK293 Cells | [³H]-D-Aspartate Uptake | Ki = 14 | |
| DL-threo-β-Hydroxyaspartic acid | EAAT1 (GLAST) | Human | COS-1 Cells | Glutamate Uptake | IC50 = 96 | [4] |
| DL-threo-β-Hydroxyaspartic acid | EAAT2 (GLT-1) | Human | COS-1 Cells | Glutamate Uptake | IC50 = 31 | [4] |
| DL-threo-β-Hydroxyaspartic acid | EAAT4 | Human | Xenopus Oocytes | Electrophysiology | Ki = 0.6 | [4] |
| DL-threo-β-Hydroxyaspartic acid | EAAT5 | Human | Xenopus Oocytes | Electrophysiology | Ki = 2.5 | [4] |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT1 (GLAST) | Human | HEK293 Cells | FLIPR Membrane Potential | Km = 3.6 | |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT2 (GLT-1) | Human | HEK293 Cells | FLIPR Membrane Potential | Km = 3.8 | |
| L-(-)-threo-3-Hydroxyaspartic acid | EAAT3 (EAAC1) | Human | HEK293 Cells | FLIPR Membrane Potential | Km = 3.2 |
Secondary Mechanism: A False Neurotransmitter
Because DL-THA is a substrate for EAATs located on presynaptic terminals (primarily EAAT3), it can be taken up into the cytoplasm of these neurons. Once inside, it can be packaged into synaptic vesicles. Upon neuronal depolarization, these vesicles fuse with the presynaptic membrane, releasing DL-THA into the synaptic cleft in a calcium-dependent manner. In this context, DL-THA acts as a "false transmitter," being released alongside or in place of endogenous glutamate and aspartate. This phenomenon has been demonstrated in neocortical minislices, where pre-accumulated DL-THA was released upon potassium stimulation in a manner sensitive to tetanus toxin, a blocker of vesicular exocytosis.
Experimental Protocols
The characterization of DL-THA's mechanism of action relies on several key experimental techniques. Detailed methodologies for these assays are provided below.
[³H]-D-Aspartate Uptake Assay
This assay directly measures the function of EAATs by quantifying the uptake of a radiolabeled substrate, [³H]-D-aspartate, which is a commonly used surrogate for glutamate.
Objective: To determine the Ki of DL-THA for EAAT subtypes expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the human EAAT subtype of interest (e.g., EAAT1, EAAT2, or EAAT3) are cultured in appropriate media and seeded into 24- or 48-well plates coated with poly-D-lysine. Cells are grown to confluence.
-
Preparation of Assay Buffer: A Krebs-Ringer buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 10 mM HEPES, 10 mM D-glucose, pH 7.4) is prepared and warmed to 37°C.
-
Assay Procedure:
-
The growth medium is aspirated, and the cells are washed twice with the warm assay buffer.
-
Cells are pre-incubated for 10-15 minutes at 37°C with varying concentrations of the test inhibitor (DL-THA) prepared in the assay buffer.
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]-D-aspartate (e.g., 50 nM) and unlabeled D-aspartate (to achieve a desired final concentration, typically near the Km value) along with the corresponding concentration of DL-THA.
-
The incubation proceeds for a short period (e.g., 5-10 minutes) at 37°C, ensuring that uptake is in the linear range.
-
The reaction is terminated by rapidly aspirating the incubation solution and washing the cells three times with ice-cold assay buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Cells are lysed with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
The radioactivity in the lysate is quantified using a liquid scintillation counter.
-
A parallel set of wells is used to determine the protein concentration (e.g., via a BCA assay) to normalize the uptake values.
-
-
Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., 1 mM L-glutamate) or a potent broad-spectrum EAAT inhibitor (e.g., TBOA) and is subtracted from all values.
-
The IC50 value for DL-THA is determined by fitting the concentration-response data to a four-parameter logistic equation.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for the transporter.
-
Electrophysiological Recording in Xenopus Oocytes
This technique measures the ion currents associated with transporter activity, providing a real-time assessment of both substrate transport and competitive inhibition.
Objective: To determine the Ki of DL-THA for EAAT subtypes by measuring the inhibition of substrate-induced currents.
Methodology:
-
Oocyte Preparation:
-
Stage V-VI oocytes are harvested from female Xenopus laevis.
-
The oocytes are defolliculated, typically by treatment with collagenase.
-
cRNA encoding the human EAAT subtype of interest (e.g., EAAT4 or EAAT5) is injected into the oocytes.
-
Injected oocytes are incubated for 2-7 days at 16-18°C to allow for protein expression.
-
-
Two-Electrode Voltage Clamp (TEVC):
-
An oocyte expressing the transporter is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
The membrane potential is clamped at a holding potential, typically -60 mV.
-
-
Data Acquisition:
-
A stable baseline current is established.
-
The oocyte is perfused with a solution containing a known concentration of a substrate (e.g., L-glutamate or L-aspartate), which elicits an inward current due to the electrogenic nature of the transport process.
-
After washout and return to baseline, the oocyte is co-perfused with the substrate and a specific concentration of DL-THA. The reduction in the substrate-induced current indicates inhibition.
-
This process is repeated for a range of DL-THA concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
The percentage of inhibition of the substrate-induced current is calculated for each concentration of DL-THA.
-
The IC50 is determined by fitting the data to a standard inhibition curve.
-
For competitive inhibitors, a Schild analysis can be performed by measuring substrate dose-response curves in the presence of different fixed concentrations of DL-THA. The parallel rightward shift of the curves allows for the calculation of the Ki.
-
Conclusion
This compound operates through a well-defined, dual-faceted mechanism. Primarily, it acts as a potent, competitive inhibitor of all five major EAAT subtypes, with a notable distinction between being a transportable substrate for EAATs 1-4 and a non-transportable blocker of EAAT5. This primary action disrupts the clearance of synaptic glutamate, making it an invaluable tool for studying the physiological and pathological roles of glutamate transporters. Secondarily, its ability to be transported into presynaptic terminals and subsequently released as a false neurotransmitter adds a layer of complexity to its in vivo effects. A thorough understanding of these mechanisms, supported by quantitative data from robust experimental protocols, is essential for its effective application in neuroscience research and for the development of novel therapeutics targeting the glutamate transport system.
References
- 1. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the high-affinity uptake of D-[3H]aspartate in rate by L-alpha-aminoadipate and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to DL-threo-3-Hydroxyaspartic Acid: History, Discovery, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a non-proteinogenic amino acid that has garnered significant interest in the scientific community, primarily for its role as a potent inhibitor of excitatory amino acid transporters (EAATs). This technical guide provides a comprehensive overview of the history, discovery, synthesis, and biological activity of DL-THA. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medicinal chemistry. The guide details both classical chemical and modern biocatalytic synthetic routes, presents key quantitative data in structured tables, and offers detailed experimental protocols. Furthermore, it visualizes the mechanism of action and experimental workflows through diagrams rendered in the DOT language.
Introduction
3-Hydroxyaspartic acid, a hydroxylated derivative of the proteinogenic amino acid aspartic acid, exists as four stereoisomers due to its two chiral centers. The DL-threo isomer, a racemic mixture of D-threo-3-hydroxyaspartic acid and L-threo-3-hydroxyaspartic acid, has been a focal point of research due to its significant biological activity. Notably, it acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate concentrations in the synaptic cleft. Dysregulation of glutamate homeostasis is implicated in numerous neurological disorders, making inhibitors like DL-THA valuable tools for research and potential therapeutic development. This guide delves into the key aspects of DL-THA, from its initial synthesis to its application as a pharmacological agent.
History and Discovery
While the precise first synthesis of this compound is not attributed to a single definitive publication, early methods for the preparation of β-hydroxyaspartic acid diastereomers were established in the mid-20th century. A foundational and stereospecific method involves the ammonolysis of epoxysuccinic acids. Specifically, the reaction of cis-epoxysuccinic acid with ammonia yields the threo isomers, while the corresponding reaction with trans-epoxysuccinic acid produces the erythro isomers. This classical chemical synthesis route has been refined over the years, providing a reliable method for obtaining the DL-threo racemic mixture.
The natural occurrence of β-hydroxyaspartic acid was later identified in various biological contexts. For instance, the L-erythro form was found in the vitamin K-dependent protein C. Furthermore, derivatives of 3-hydroxyaspartic acid have been identified as components of siderophores, which are iron-chelating compounds produced by microorganisms. The discovery of its potent inhibitory effects on glutamate transporters in the latter half of the 20th century propelled DL-THA into the forefront of neuropharmacological research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₄H₇NO₅ |
| Molecular Weight | 149.10 g/mol |
| CAS Number | 4294-45-5 |
| Appearance | White to off-white solid |
| Solubility | Slightly soluble in water. Soluble in aqueous alkali. |
| pKa values | Not definitively reported for the DL-threo isomer. |
Synthesis of this compound
Two primary methodologies have been established for the synthesis of this compound: classical chemical synthesis and modern biocatalytic approaches.
Chemical Synthesis: Ammonolysis of cis-Epoxysuccinic Acid
The stereospecific synthesis of this compound is traditionally achieved through the ammonolysis of cis-epoxysuccinic acid. This reaction proceeds via an SN2 mechanism, where the ammonia attacks one of the epoxide carbons, leading to the formation of the threo diastereomer.
Materials:
-
cis-Epoxysuccinic acid
-
Concentrated ammonium hydroxide solution
-
Hydrochloric acid (for acidification)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cis-epoxysuccinic acid in an excess of concentrated ammonium hydroxide solution.
-
Heat the reaction mixture at a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
Carefully acidify the reaction mixture with hydrochloric acid to a pH of approximately 3. This will precipitate the amino acid.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol and then with diethyl ether to remove impurities.
-
Recrystallize the crude product from hot water to obtain purified this compound.
-
Dry the purified crystals under vacuum.
Biocatalytic Synthesis
More recently, biocatalytic methods have been developed for the synthesis of specific stereoisomers of 3-hydroxyaspartic acid, which can be adapted for the production of the L-threo isomer. These methods often utilize genetically engineered microorganisms, such as Escherichia coli, expressing specific hydroxylase and hydrolase enzymes.
A common biocatalytic route involves the hydroxylation of L-asparagine to L-threo-3-hydroxyasparagine, followed by hydrolysis to L-threo-3-hydroxyaspartic acid. This two-step, one-pot synthesis offers a more environmentally friendly and stereoselective alternative to chemical synthesis.[1]
Materials:
-
Genetically engineered E. coli strain expressing asparagine hydroxylase and asparaginase.
-
L-Asparagine
-
Growth medium (e.g., LB broth)
-
Inducer for gene expression (e.g., IPTG)
-
Bioreactor or shake flasks
-
Centrifuge
-
Buffer solution (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Cell Culture and Induction:
-
Inoculate the engineered E. coli strain into a suitable growth medium.
-
Grow the culture at an appropriate temperature (e.g., 37°C) with shaking until it reaches the mid-logarithmic phase of growth.
-
Induce the expression of the hydroxylase and hydrolase enzymes by adding an inducer (e.g., IPTG) to the culture medium.
-
Continue the incubation at a lower temperature (e.g., 20-25°C) for several hours to allow for protein expression.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and wash them with a suitable buffer.
-
Resuspend the cell pellet in a reaction buffer containing L-asparagine as the substrate.
-
Incubate the reaction mixture at an optimal temperature and pH with gentle agitation.
-
Monitor the conversion of L-asparagine to L-threo-3-hydroxyaspartic acid over time using techniques such as HPLC.
-
-
Product Isolation and Purification:
-
Once the reaction is complete, separate the cells from the reaction mixture by centrifugation or filtration.
-
The supernatant containing the product can be further purified using chromatographic techniques such as ion-exchange chromatography.
-
Biological Activity: Inhibition of Excitatory Amino Acid Transporters (EAATs)
The primary biological activity of this compound is its potent and competitive inhibition of excitatory amino acid transporters (EAATs). EAATs are a family of sodium-dependent glutamate transporters that are essential for clearing glutamate from the synaptic cleft, thereby preventing excitotoxicity and maintaining normal synaptic transmission. There are five subtypes of EAATs in humans: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5.
DL-THA acts as a competitive inhibitor at the glutamate binding site of these transporters. By binding to the transporter, it prevents the uptake of glutamate from the extracellular space into glial cells and neurons.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its derivatives has been quantified against various EAAT subtypes. The following table summarizes some of the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Compound | Transporter Subtype | Ki (μM) | IC50 (μM) | Reference |
| L-threo-3-Hydroxyaspartic acid | EAAT1 | 11 | - | [2] |
| EAAT2 | 19 | - | [2] | |
| EAAT3 | 14 | - | [2] | |
| DL-threo-β-Hydroxyaspartic acid | EAAT1 | - | 96 | [3] |
| EAAT2 | - | 31 | [3] | |
| EAAT4 | 0.6 | - | [3] | |
| EAAT5 | 2.5 | - | [3] |
Applications in Research and Drug Development
The ability of this compound to inhibit glutamate uptake makes it an invaluable tool for studying the physiological and pathological roles of EAATs. It is widely used in in vitro and in vivo studies to investigate the consequences of impaired glutamate transport, which is relevant to conditions such as:
-
Neurodegenerative diseases: Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) have all been linked to excitotoxicity.
-
Ischemic stroke: Excessive glutamate release following a stroke contributes significantly to neuronal damage.
-
Epilepsy: Imbalances in excitatory and inhibitory neurotransmission are a hallmark of epilepsy.
-
Neuropathic pain: Alterations in glutamate signaling in the spinal cord are involved in the development and maintenance of chronic pain.
While DL-THA itself has limitations for therapeutic use due to its transportability and potential for non-specific effects, it has served as a lead compound for the development of more potent and selective EAAT inhibitors. The study of its structure-activity relationships has guided the design of novel compounds with improved pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound remains a cornerstone in the study of excitatory amino acid transport. Its history, from its initial chemical synthesis to its characterization as a potent EAAT inhibitor, highlights the progress in our understanding of glutamate neurotransmission. The detailed methodologies for its synthesis and the quantitative data on its biological activity provided in this guide are intended to facilitate further research into the roles of EAATs in health and disease. As a versatile research tool and a precursor for the development of novel therapeutics, DL-THA will undoubtedly continue to be of great interest to the scientific community.
References
An In-depth Technical Guide to the Chemical and Physical Properties of DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-3-Hydroxyaspartic acid is a non-proteinogenic amino acid that has garnered significant interest in the scientific community, primarily for its role as a potent inhibitor of excitatory amino acid transporters (EAATs). This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its biological activity. The information is curated to be a valuable resource for researchers in neuroscience, pharmacology, and drug development.
Chemical and Physical Properties
This compound is a dicarboxylic amino acid with a hydroxyl group at the beta-position. This substitution introduces a second chiral center, leading to four possible stereoisomers. The DL-threo racemate is a subject of particular interest due to its biological activities. While some physical properties like a precise melting point and pKa values are not consistently reported in publicly available literature, a summary of its known properties is presented below.
General Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | DL-threo-β-Hydroxyaspartic acid, DL-THA | [2] |
| Molecular Formula | C₄H₇NO₅ | [1] |
| Molecular Weight | 149.10 g/mol | [1] |
| CAS Number | 4294-45-5 | |
| Appearance | Solid | [2] |
| Melting Point | Not consistently reported. Described as a solid that may decompose upon heating. | [3] |
| pKa Values | Not experimentally determined in reviewed literature. |
Solubility
This compound exhibits limited solubility in water and many common organic solvents.
| Solvent | Solubility | Source(s) |
| Water | Slightly soluble | [2] |
| 1 eq. NaOH | Soluble up to 100 mM | [4] |
| Acetonitrile | Slightly soluble | [2] |
| Chloroform | Slightly soluble | [2] |
| DMSO | Slightly soluble | [2] |
| Ethanol | Slightly soluble | [2] |
| PBS (pH 7.2) | Slightly soluble | [2] |
Spectral Data
-
¹H NMR: Signals corresponding to the protons on the α- and β-carbons, as well as exchangeable protons from the amine, hydroxyl, and carboxylic acid groups.
-
¹³C NMR: Resonances for the two carboxylic acid carbons, the α-carbon, and the β-carbon.
-
IR Spectroscopy: Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), N-H (amine), C=O (carboxylic acid), and C-O stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the loss of functional groups such as H₂O, COOH, and NH₃.
Experimental Protocols
Synthesis of this compound
A common and established method for the synthesis of this compound involves the ammonolysis of cis-epoxysuccinic acid.[5] While detailed, step-by-step protocols can vary, a general procedure is outlined below. A biosynthetic "one-pot" method has also been described, offering an alternative route.[6]
Protocol: Synthesis from cis-Epoxysuccinic Acid
-
Preparation of cis-Epoxysuccinic Acid: This starting material can be synthesized from maleic acid through epoxidation.
-
Ammonolysis: The sodium salt of cis-epoxysuccinic acid is treated with a concentrated aqueous solution of ammonia (ammonium hydroxide). The reaction mixture is typically stirred at room temperature for an extended period.
-
Isolation: The reaction mixture is then acidified, leading to the precipitation of the crude this compound.
-
Purification: The crude product can be purified by recrystallization. However, due to its high polarity and potential for co-precipitation of ammonium salts, purification via ion-exchange chromatography may be necessary to obtain a highly pure product.[3]
An experimental workflow for a typical chemical synthesis is depicted below:
Biological Activity and Signaling Pathways
The primary and most studied biological activity of this compound is its role as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs).[2] EAATs are crucial for maintaining low extracellular concentrations of glutamate, the primary excitatory neurotransmitter in the central nervous system.
Inhibition of Excitatory Amino Acid Transporters (EAATs)
This compound competitively inhibits the uptake of glutamate by various EAAT subtypes. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) vary among the different transporters.
| EAAT Subtype | Ki (µM) | IC50 (µM) | Source(s) |
| EAAT1 (GLAST) | 11 | 96 | [2][4] |
| EAAT2 (GLT-1) | 19 | 31 | [2][4] |
| EAAT3 (EAAC1) | 14 | - | [4] |
| EAAT4 | 0.6 | - | [2] |
| EAAT5 | 2.5 | - | [2] |
Signaling Pathway of EAAT Inhibition and Glutamate Excitotoxicity
By inhibiting EAATs, this compound leads to an accumulation of glutamate in the synaptic cleft and extracellular space. This excess glutamate can overstimulate postsynaptic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors.[7][8][9] Prolonged activation of NMDA receptors results in excessive influx of calcium ions (Ca²⁺), triggering a cascade of intracellular events that lead to excitotoxicity and neuronal cell death.[10][11]
The signaling pathway illustrating this mechanism is shown below:
Conclusion
This compound is a valuable research tool for studying glutamatergic neurotransmission and the roles of excitatory amino acid transporters in health and disease. Its ability to potently inhibit EAATs makes it a key compound for investigating the mechanisms of glutamate excitotoxicity, which is implicated in various neurological disorders. While some of its physical properties are not extensively documented, the available data on its chemical characteristics, synthesis, and biological activity provide a solid foundation for its application in research and drug development. Further studies to fully characterize its physicochemical properties and to explore its therapeutic potential are warranted.
References
- 1. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 5. journals.asm.org [journals.asm.org]
- 6. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Frontiers | Ischemia-Triggered Glutamate Excitotoxicity From the Perspective of Glial Cells [frontiersin.org]
- 10. NMDA receptor-dependent glutamate excitotoxicity in human embryonic stem cell-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Synthesis and Purification of DL-threo-3-Hydroxyaspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of DL-threo-3-Hydroxyaspartic acid, a crucial molecule in various research and development applications. The following sections detail both chemical and biocatalytic synthesis routes, comprehensive purification protocols, and quantitative data to support the selection and implementation of the most suitable methodology.
Chemical Synthesis of this compound
The chemical synthesis of this compound predominantly proceeds via the ammonolysis of cis-epoxysuccinic acid. An improved and efficient method involves the direct use of the sodium salt of cis-epoxysuccinic acid with concentrated ammonium hydroxide, which offers advantages in terms of time and yield.[1]
Experimental Protocol: Ammonolysis of cis-Epoxysuccinic Acid[1]
This protocol is adapted from the improved procedure described by Jones et al. (1969) in the Canadian Journal of Chemistry.
Materials:
-
Sodium salt of cis-epoxysuccinic acid
-
Concentrated ammonium hydroxide
-
Amberlite IRA-400 anion exchange resin (OH- form)
-
10% Acetic acid
-
Ethanol
-
Water
Procedure:
-
A solution of the sodium salt of cis-epoxysuccinic acid is prepared in concentrated ammonium hydroxide.
-
The reaction mixture is heated to progress the ammonolysis reaction.
-
Following the reaction, the solution is evaporated to dryness using a rotary evaporator to remove excess ammonia.
-
The resulting residue is dissolved in water to create a 3% (w/v) solution.
-
The solution is then loaded onto a column packed with Amberlite IRA-400 anion exchange resin (OH- cycle).
-
The column is eluted with 10% acetic acid to recover the amino acid.
-
The acidic eluate containing the product is collected and evaporated to dryness.
-
The final product, this compound, is crystallized from a 1:1 water:ethanol mixture.
Alternative Chemical Synthesis Route
Another established method for the stereospecific synthesis of the threo- and erythro-isomers of β-hydroxy-DL-aspartic acid involves the reaction of cis- and trans-epoxysuccinic acid, respectively, with benzylamine, followed by catalytic hydrogenolysis of the N-benzyl derivatives.[2]
Biocatalytic Synthesis of L-threo-3-Hydroxyaspartic Acid
For comparative purposes and for applications requiring the specific L-enantiomer, biocatalytic methods offer high yields and stereoselectivity. A notable one-pot synthesis utilizes asparaginase-deficient Escherichia coli expressing asparagine hydroxylase.[3] This process can achieve a maximum yield of 96%.[3]
Purification of this compound
Purification of this compound from the reaction mixture is critical to remove unreacted starting materials, byproducts, and any isomeric impurities. A combination of ion-exchange chromatography and crystallization is a highly effective strategy.
Experimental Protocol: Ion-Exchange Chromatography and Crystallization[1]
Ion-Exchange Chromatography:
-
Resin Preparation: An Amberlite IRA-400 anion exchange resin is packed into a column and equilibrated in the hydroxide (OH-) form.
-
Sample Loading: The crude reaction mixture, dissolved in water, is loaded onto the column.
-
Elution: The column is washed with deionized water to remove unbound impurities. The bound this compound is then eluted with a 10% acetic acid solution.
-
Fraction Collection: Fractions are collected and monitored for the presence of the desired amino acid.
Crystallization:
-
Concentration: The fractions containing the purified amino acid are pooled and concentrated by rotary evaporation.
-
Solvent Addition: A 1:1 mixture of water and ethanol is added to the concentrated solution to induce crystallization.
-
Crystal Formation: The solution is cooled to promote the formation of crystals.
-
Isolation and Drying: The crystals are isolated by filtration, washed with a cold solvent mixture, and dried under vacuum.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of 3-Hydroxyaspartic acid.
| Synthesis Method | Starting Material | Product | Reported Yield | Reference |
| Improved Ammonolysis of cis-Epoxysuccinic Acid | Sodium salt of cis-epoxysuccinic acid | DL-erythro-3-Hydroxyaspartic acid | 46% | Jones et al. (1969) |
| One-Pot Biocatalysis with Engineered E. coli | L-asparagine | L-threo-3-Hydroxyaspartic acid | up to 96% | (PubMed, 25795668) |
| Biocatalysis with intact E. coli expressing asnO gene | L-asparagine | L-threo-3-Hydroxyaspartic acid | 0.076% | (PubMed, 25795668) |
| Biocatalysis with asparaginase I-deficient mutant E. coli | L-asparagine | L-threo-3-Hydroxyaspartic acid | 8.2% | (PubMed, 25795668) |
| Biocatalysis with T7 promoter enhanced asnO expression in E. coli | L-asparagine | L-threo-3-Hydroxyaspartic acid | 92% | (PubMed, 25795668) |
Visualized Workflows
Chemical Synthesis and Purification Workflow
References
The Glutamate Transporter Inhibitor DL-threo-3-Hydroxyaspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DL-threo-3-Hydroxyaspartic acid (THA), a classical competitive inhibitor of the excitatory amino acid transporters (EAATs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental procedures to serve as a comprehensive resource for the scientific community.
Introduction to this compound and Glutamate Transport
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), and its extracellular concentrations are tightly regulated by a family of sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs).[1][2][3] These transporters, located on both neurons and glial cells, play a critical role in terminating glutamatergic neurotransmission and preventing excitotoxicity by clearing glutamate from the synaptic cleft.[1][2]
There are five main subtypes of EAATs:
-
EAAT1 (GLAST) : Predominantly found in astrocytes.
-
EAAT2 (GLT-1) : Also primarily located in astrocytes and responsible for the majority of glutamate uptake in the brain.
-
EAAT3 (EAAC1) : Mainly expressed in neurons.
-
EAAT4 : Primarily found in cerebellar Purkinje cells.
-
EAAT5 : Predominantly located in the retina.
This compound is a structural analog of glutamate that acts as a competitive inhibitor of these transporters. It is a valuable pharmacological tool for studying the physiological and pathological roles of glutamate transport.[4] The L-enantiomer, L-threo-3-Hydroxyaspartic acid, is a potent, transportable inhibitor for EAAT1-4, but a non-transportable inhibitor for EAAT5.[5]
Mechanism of Action
This compound competitively binds to the glutamate binding site on the EAATs, thereby inhibiting the uptake of glutamate. For EAAT1-4, the L-isomer can be transported into the cell, while for EAAT5, it acts as a blocker without being transported.[5] This inhibition of glutamate reuptake leads to an increase in the extracellular concentration of glutamate, which can potentiate glutamatergic signaling and, in excess, lead to excitotoxicity.
Quantitative Data: Inhibitory Activity of THA
The following tables summarize the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of THA stereoisomers for various human EAAT subtypes.
Table 1: Inhibitory Constants (Ki) of L-threo-3-Hydroxyaspartic Acid
| Transporter Subtype | Cell Line | Assay Method | Ki (µM) | Reference(s) |
| EAAT1 | HEK293 | [3H]-D-Aspartate Uptake | 11 | [5][6] |
| EAAT2 | HEK293 | [3H]-D-Aspartate Uptake | 19 | [5][6] |
| EAAT3 | HEK293 | [3H]-D-Aspartate Uptake | 14 | [5][6] |
| EAAT4 | Xenopus oocytes | Electrophysiology | 0.6 | [4] |
| EAAT5 | Xenopus oocytes | Electrophysiology | 2.5 | [4] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound
| Transporter Subtype | Cell Line | Assay Method | IC50 (µM) | Reference(s) |
| EAAT1 | COS-1 | [14C]-Glutamate Uptake | 96 | [4] |
| EAAT2 | COS-1 | [14C]-Glutamate Uptake | 31 | [4] |
| Astrocytes (mixed EAATs) | Primary Culture | [3H]-Glutamate Uptake | 168 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on glutamate transporters.
Radiolabeled Substrate Uptake Assay in HEK293 Cells
This protocol describes the measurement of glutamate transporter activity by quantifying the uptake of radiolabeled D-aspartate, a non-metabolizable substrate for EAATs.
Materials:
-
HEK293 cells stably expressing the EAAT subtype of interest
-
Poly-D-lysine coated 24-well plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic
-
Hanks' Balanced Salt Solution (HBSS)
-
[3H]-D-Aspartate
-
Unlabeled D-Aspartate
-
This compound
-
Scintillation fluid
-
Scintillation counter
-
0.1 M NaOH
Procedure:
-
Cell Culture: Seed HEK293 cells expressing the target EAAT subtype onto poly-D-lysine coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.
-
Preparation of Solutions: Prepare stock solutions of this compound and unlabeled D-aspartate in HBSS. Prepare a working solution of [3H]-D-aspartate in HBSS.
-
Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cells twice with 1 mL of pre-warmed HBSS. c. Add 450 µL of HBSS containing various concentrations of this compound to the wells. For control wells, add HBSS without the inhibitor. d. Pre-incubate the plates for 10 minutes at 37°C. e. Initiate the uptake by adding 50 µL of the [3H]-D-aspartate working solution to each well. f. Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake. g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold HBSS. h. Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: a. Transfer the cell lysates to scintillation vials. b. Add 4 mL of scintillation fluid to each vial. c. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay). b. Normalize the radioactivity counts to the protein concentration. c. Plot the percentage of inhibition of [3H]-D-aspartate uptake against the concentration of this compound. d. Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Electrophysiological Recording of EAAT-mediated Currents in Xenopus oocytes
This protocol outlines the two-electrode voltage-clamp (TEVC) technique to measure the currents associated with glutamate transport in Xenopus oocytes expressing a specific EAAT subtype.
Materials:
-
Mature female Xenopus laevis frogs
-
Collagenase type I
-
cRNA encoding the EAAT subtype of interest
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance)
-
3 M KCl for filling electrodes
-
Perfusion system
Procedure:
-
Oocyte Preparation: a. Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis frog. b. Treat the ovarian tissue with collagenase type I to defolliculate the oocytes. c. Select stage V-VI oocytes and inject them with the cRNA encoding the target EAAT. d. Incubate the injected oocytes in ND96 solution for 2-5 days at 18°C to allow for protein expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection. c. Clamp the oocyte membrane potential at a holding potential of -60 mV. d. Record the baseline current in ND96 solution. e. Apply glutamate or another substrate via the perfusion system and record the inward current generated by the transporter.
-
Inhibition Assay: a. After establishing a stable baseline and substrate-induced current, co-apply this compound with the substrate. b. Record the change in the inward current. A reduction in the current indicates inhibition of the transporter. c. To determine the Ki, apply various concentrations of the inhibitor in the presence of a fixed concentration of the substrate and measure the corresponding currents.
-
Data Analysis: a. Measure the peak amplitude of the substrate-induced currents in the absence and presence of the inhibitor. b. Plot the fractional inhibition of the current against the inhibitor concentration. c. Calculate the Ki value using the Cheng-Prusoff equation or by fitting the data to a competitive inhibition model.
Mandatory Visualizations
Signaling Pathway: Glutamatergic Synapse and EAAT Function
Caption: Glutamatergic synapse showing glutamate release, receptor binding, and reuptake by EAATs, which is inhibited by this compound.
Experimental Workflow: Radiolabeled Uptake Assay
Caption: Workflow for determining the IC50 of a glutamate transport inhibitor using a radiolabeled uptake assay.
Experimental Workflow: Two-Electrode Voltage Clamp
Caption: Workflow for characterizing a glutamate transport inhibitor using two-electrode voltage clamp in Xenopus oocytes.
References
- 1. Structure-Function Relationship of Transporters in the Glutamate–Glutamine Cycle of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. caymanchem.com [caymanchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beta-DL-methylene-aspartate, an inhibitor of aspartate aminotransferase, potently inhibits L-glutamate uptake into astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-threo-3-Hydroxyaspartic Acid in Elucidating Neuronal Excitotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which excessive stimulation of glutamate receptors leads to neuronal damage and death, is a key mechanism implicated in a wide range of neurological disorders. Understanding the intricate molecular cascades underlying excitotoxicity is paramount for the development of effective neuroprotective therapies. DL-threo-3-Hydroxyaspartic acid (THA), a potent inhibitor of excitatory amino acid transporters (EAATs), has emerged as an invaluable pharmacological tool for inducing and studying excitotoxicity in both in vitro and in vivo models. By blocking the reuptake of glutamate from the synaptic cleft, THA leads to an accumulation of this excitatory neurotransmitter, triggering a cascade of events that culminate in neuronal demise. This technical guide provides an in-depth overview of the use of THA in excitotoxicity research, detailing its mechanism of action, experimental protocols for its application, and the key signaling pathways involved.
Introduction to this compound (THA)
This compound is a competitive inhibitor of the high-affinity, sodium-dependent glutamate transporters, also known as excitatory amino acid transporters (EAATs). These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing the overstimulation of glutamate receptors.[1] THA and its analogs, by blocking these transporters, effectively mimic the pathological condition of impaired glutamate clearance observed in various neurological insults such as ischemia and traumatic brain injury.[2] This makes THA an essential tool for creating controlled experimental models of excitotoxicity to investigate the underlying cellular and molecular mechanisms of neuronal injury.
Mechanism of Action: Inducing Excitotoxicity through Glutamate Transporter Inhibition
The primary mechanism by which THA induces neuronal excitotoxicity is through the competitive inhibition of EAATs. There are five subtypes of EAATs (EAAT1-5) with distinct cellular and regional expression patterns in the central nervous system. THA and its L-isomer, L-threo-3-hydroxyaspartic acid, are potent inhibitors of EAAT1, EAAT2, EAAT3, and EAAT4.[3] The inhibition of these transporters leads to a sustained elevation of glutamate in the synaptic cleft. This excess glutamate continuously activates postsynaptic glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[4][5]
The overactivation of these receptors, particularly NMDA receptors, results in a massive influx of calcium ions (Ca²⁺) into the neuron.[6] This intracellular calcium overload triggers a number of downstream cytotoxic cascades, including the activation of degradative enzymes, mitochondrial dysfunction, production of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[7]
Quantitative Data on THA and its Analogs
The following tables summarize the quantitative data regarding the inhibitory potency of THA and its widely used analog, DL-threo-β-benzyloxyaspartate (DL-TBOA), on various EAAT subtypes and their neurotoxic effects.
| Compound | Transporter | Assay | Potency (Kᵢ/Kₘ/IC₅₀/EC₅₀) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | [³H]-d-Asp uptake | Kᵢ = 11 µM | [3] |
| Human EAAT2 | [³H]-d-Asp uptake | Kᵢ = 19 µM | [3] | |
| Human EAAT3 | [³H]-d-Asp uptake | Kᵢ = 14 µM | [3] | |
| Human EAAT1 | FLIPR Membrane Potential | Kₘ = 3.6 µM | [3] | |
| Human EAAT2 | FLIPR Membrane Potential | Kₘ = 3.8 µM | [3] | |
| Human EAAT3 | FLIPR Membrane Potential | Kₘ = 3.2 µM | [3] | |
| DL-threo-β-Hydroxyaspartic acid | Human EAAT1 | Glutamate uptake in COS-1 cells | IC₅₀ = 96 µM | |
| Human EAAT2 | Glutamate uptake in COS-1 cells | IC₅₀ = 31 µM | ||
| EAAT4 (Xenopus oocytes) | L-aspartate induced inward currents | Kᵢ = 0.6 µM | ||
| EAAT5 (Xenopus oocytes) | L-glutamate induced inward currents | Kᵢ = 2.5 µM | ||
| DL-threo-β-benzyloxyaspartate (DL-TBOA) | Hippocampal Slice Cultures | Propidium Iodide Uptake (48h) | EC₅₀ = 38-48 µM | [1] |
Experimental Protocols
In Vitro Excitotoxicity in Primary Neuronal Cultures
This protocol describes the induction of excitotoxicity in primary cortical neurons using THA.
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos) cultured on poly-D-lysine coated plates.
-
Neurobasal medium supplemented with B27 and GlutaMAX.
-
This compound (THA) stock solution (e.g., 10 mM in sterile water or culture medium, pH adjusted to 7.4).
-
Phosphate-buffered saline (PBS).
-
Cell viability/death assays (e.g., Lactate Dehydrogenase (LDH) assay kit, MTT assay kit, or fluorescent viability stains like Calcein-AM and Propidium Iodide).
Procedure:
-
Cell Culture: Culture primary cortical neurons for at least 7-10 days in vitro (DIV) to allow for the development of mature synaptic connections and expression of glutamate receptors.
-
THA Treatment:
-
Prepare working concentrations of THA in pre-warmed culture medium. A typical concentration range to test for inducing excitotoxicity is 10-500 µM.
-
Remove the existing culture medium from the neurons and replace it with the THA-containing medium.
-
Incubate the neurons for a specified duration. Exposure times can range from 30 minutes to 48 hours, depending on the desired severity of the excitotoxic insult.[8]
-
-
Assessment of Neuronal Death:
-
LDH Assay: At the end of the incubation period, collect the culture supernatant to measure the activity of LDH, a cytosolic enzyme released upon cell lysis.[9][10] Follow the manufacturer's protocol for the LDH assay kit.
-
MTT Assay: To assess cell viability, incubate the cells with MTT solution for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
-
Fluorescent Staining: For direct visualization of live and dead cells, incubate the neurons with a mixture of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) for 15-30 minutes. Image the cells using a fluorescence microscope.
-
In Vivo Excitotoxicity via Stereotaxic Injection
This protocol outlines the induction of focal excitotoxic lesions in the rodent brain using THA.
Materials:
-
Adult rat or mouse.
-
Stereotaxic apparatus.
-
Anesthetic (e.g., isoflurane, ketamine/xylazine).
-
Microsyringe pump and Hamilton syringe.
-
This compound solution (e.g., 170 nmol in sterile saline).[11]
-
Surgical tools.
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and mount it securely in the stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region (e.g., striatum, hippocampus).
-
Microinjection:
-
Lower the microsyringe to the desired coordinates.
-
Infuse the THA solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to minimize mechanical damage. A total volume of 0.5-1.0 µL is typically used.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Histological Analysis: After a desired survival period (e.g., 24 hours to 7 days), perfuse the animal with fixative (e.g., 4% paraformaldehyde). Collect the brain, cryoprotect, and section it for histological analysis (e.g., Nissl staining to assess neuronal loss, or immunohistochemistry for specific neuronal markers).
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of THA-Induced Excitotoxicity
Caption: Signaling cascade of THA-induced excitotoxicity.
Experimental Workflow for In Vitro Excitotoxicity Assay
Caption: Workflow for in vitro THA-induced excitotoxicity.
Conclusion
This compound is a cornerstone tool in the field of neuroscience for modeling and dissecting the complex mechanisms of excitotoxicity. Its ability to reliably induce neuronal death through the inhibition of glutamate transporters provides a robust platform for screening potential neuroprotective compounds and for unraveling the intricate signaling pathways that govern neuronal survival and demise. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of THA in research settings, ultimately contributing to the development of novel therapeutic strategies for a host of devastating neurological disorders.
References
- 1. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbs.com [ijbs.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Functional Properties of AMPA and NMDA Receptors Expressed in Identified Types of Basal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of NMDA and AMPA glutamate receptors in the induction and the expression of dopamine-mediated sensitization in 6-hydroxydopamine-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Roles of Synaptic and Extrasynaptic NMDA Receptors in Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 11. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DL-threo-3-Hydroxyaspartic Acid on Key Biochemical Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (THA) is a conformationally restricted analog of the neurotransmitter L-aspartate. Its rigid structure allows for specific interactions with various proteins involved in neurotransmission and metabolism. This technical guide provides an in-depth analysis of the biochemical pathways significantly affected by THA, with a primary focus on its well-documented role as an inhibitor of Excitatory Amino Acid Transporters (EAATs). Additionally, potential indirect effects on other pathways, such as NMDA receptor signaling and phosphoinositide hydrolysis, will be explored. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to aid in future research and drug development endeavors.
Core Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)
The primary and most extensively studied biochemical effect of this compound is the competitive inhibition of Excitatory Amino Acid Transporters (EAATs)[1][2]. These transporters are crucial for maintaining low extracellular concentrations of glutamate and aspartate in the central nervous system, thereby preventing excitotoxicity. THA and its stereoisomers act as substrates for some EAAT subtypes, meaning they are transported into the cell, while for others, they act as non-transportable blockers[3].
Quantitative Analysis of EAAT Inhibition
The inhibitory potency of this compound and its related isomers has been quantified across various EAAT subtypes. The following tables summarize the available inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) from multiple studies.
Table 1: Inhibitory Potency (Ki) of 3-Hydroxyaspartate Derivatives on Human EAATs
| Compound | EAAT1 (Ki in µM) | EAAT2 (Ki in µM) | EAAT3 (Ki in µM) | EAAT4 (Ki in µM) | EAAT5 (Ki in µM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | 11 | 19 | 14 | - | - | [4] |
| DL-threo-β-Hydroxyaspartic acid | - | - | - | 0.6 (for L-aspartate induced currents) | 2.5 (for L-glutamate induced currents) | [2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound on Human EAATs
| Compound | EAAT1 (IC50 in µM) | EAAT2 (IC50 in µM) | Reference |
| DL-threo-β-Hydroxyaspartic acid | 96 | 31 | [2] |
Table 3: Michaelis-Menten Constant (Km) for L-(-)-threo-3-Hydroxyaspartic Acid as a Substrate for Human EAATs
| Compound | EAAT1 (Km in µM) | EAAT2 (Km in µM) | EAAT3 (Km in µM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | 3.6 | 3.8 | 3.2 | [4] |
Signaling Pathway Diagram: EAAT Inhibition
The following diagram illustrates the competitive inhibition of EAATs by this compound, leading to an increase in extracellular glutamate concentration.
References
The Endogenous Function of 3-Hydroxyaspartic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyaspartic acid, a hydroxylated derivative of the amino acid aspartate, is emerging as a molecule of significant interest in neuroscience and drug development. While not a proteinogenic amino acid, its endogenous presence and potent interactions with key regulators of excitatory neurotransmission underscore its potential physiological and pathological roles. This technical guide provides a comprehensive overview of the current understanding of 3-hydroxyaspartic acid's endogenous function, with a focus on its neuroactive properties, metabolic pathways, and the experimental methodologies used for its investigation.
Neuroactive Properties of 3-Hydroxyaspartic Acid
The primary endogenous function of 3-hydroxyaspartic acid in the central nervous system (CNS) appears to be the modulation of glutamatergic neurotransmission. This is primarily achieved through its interaction with Excitatory Amino Acid Transporters (EAATs) and, to a lesser extent, N-methyl-D-aspartate (NMDA) receptors. The stereochemistry of 3-hydroxyaspartic acid is critical to its activity, with the L-threo isomer being the most potent biologically active form identified to date.
Interaction with Excitatory Amino Acid Transporters (EAATs)
L-threo-3-hydroxyaspartic acid is a potent competitive inhibitor of several subtypes of EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft, thereby terminating the excitatory signal. By inhibiting these transporters, 3-hydroxyaspartic acid can prolong the presence of glutamate in the synapse, leading to enhanced activation of glutamate receptors.
Different stereoisomers of 3-hydroxyaspartic acid exhibit varied effects on EAATs. For instance, L-(-)-threo-3-hydroxyaspartic acid acts as a transportable inhibitor for EAAT1-4, but a non-transportable inhibitor for EAAT5. This differential activity suggests a potential for nuanced regulation of glutamate signaling in different brain regions where these transporter subtypes are differentially expressed.
Interaction with NMDA Receptors
Some evidence suggests that 3-hydroxyaspartic acid can also interact with NMDA receptors, a key type of ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Studies have shown that DL-threo-3-hydroxyaspartate can reduce the activation of NMDA receptors by glutamate in cultured neurons.[1] This suggests a more complex modulatory role for 3-hydroxyaspartic acid than simple EAAT inhibition, potentially acting as a partial agonist or antagonist at the NMDA receptor under different physiological conditions.
Potential as a False Transmitter
Research has indicated that D,L-threo-β-hydroxyaspartate can be taken up by nerve terminals and subsequently released in a calcium-dependent manner, suggesting it may act as a "false transmitter".[2] This implies that endogenous 3-hydroxyaspartic acid could be packaged into synaptic vesicles and released upon neuronal stimulation, where it could then modulate synaptic activity by interacting with EAATs and NMDA receptors.
Metabolic Pathways of 3-Hydroxyaspartic Acid
The complete metabolic pathway of 3-hydroxyaspartic acid in mammals is not yet fully elucidated. However, studies in microorganisms have provided insights into its biosynthesis and degradation.
Biosynthesis
In some bacteria, such as Streptomyces coelicolor, the biosynthesis of L-threo-3-hydroxyaspartic acid can be achieved through the hydroxylation of L-asparagine by the enzyme asparagine hydroxylase, followed by hydrolysis of the resulting 3-hydroxyasparagine.[3][4] In other microorganisms, β-hydroxylation of aspartate is a key step in the biosynthesis of certain siderophores, which are iron-chelating compounds.[5] The enzyme responsible for this hydroxylation is a non-heme Fe(II)/α-ketoglutarate-dependent β-hydroxylase.[6] Whether a similar enzymatic machinery exists for the endogenous production of 3-hydroxyaspartic acid in mammals remains an area of active investigation.
Degradation
Two primary enzymatic pathways for the degradation of 3-hydroxyaspartic acid have been identified in microorganisms.
-
Aldolase Pathway: L-erythro-3-hydroxyaspartate aldolase catalyzes the cleavage of L-erythro-3-hydroxyaspartate to glycine and glyoxylate.[7]
-
Ammonia-Lyase Pathway: Threo-3-hydroxyaspartate ammonia-lyase converts threo-3-hydroxy-L-aspartate to oxaloacetate and ammonia.[8]
The presence and activity of analogous enzymes in mammalian tissues are yet to be definitively established.
Quantitative Data
The following tables summarize the available quantitative data on the interaction of 3-hydroxyaspartic acid with its known molecular targets.
| Compound | Transporter | Assay | Parameter | Value (μM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | [³H]-d-Asp uptake | Ki | 11 | |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT2 | [³H]-d-Asp uptake | Ki | 19 | |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT3 | [³H]-d-Asp uptake | Ki | 14 | |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | FLIPR Membrane Potential (FMP) | Km | 3.6 | |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT2 | FLIPR Membrane Potential (FMP) | Km | 3.8 | |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT3 | FLIPR Membrane Potential (FMP) | Km | 3.2 | |
| Table 1: Binding Affinities and Kinetic Parameters of L-(-)-threo-3-Hydroxyaspartic Acid for Human Excitatory Amino Acid Transporters (EAATs). |
| Stereoisomer | Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Reference |
| d-erythro-3-hydroxyaspartate | d-EHA Dehydratase | d-EHA | 2.9 ± 0.2 | 110 ± 3 | 38 | [8] |
| l-threo-3-hydroxyaspartate | d-EHA Dehydratase | l-THA | 1.1 ± 0.1 | 81 ± 2 | 74 | [8] |
| Table 2: Kinetic Parameters of d-erythro-3-hydroxyaspartate Dehydratase from Pseudomonas sp. N99. |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the function of 3-hydroxyaspartic acid.
Quantification of 3-Hydroxyaspartic Acid in Biological Samples
This protocol is adapted from methods for quantifying amino acid neurotransmitters in cerebrospinal fluid (CSF) using high-performance liquid chromatography (HPLC) with fluorescence detection.[9][10]
Objective: To determine the concentration of 3-hydroxyaspartic acid in biological samples such as CSF or brain tissue homogenates.
Materials:
-
Biological sample (CSF, brain tissue)
-
Perchloric acid
-
Homoserine (internal standard)
-
Phosphate buffer (pH 5.5)
-
Methanol
-
o-phthalaldehyde (OPA) derivatizing reagent
-
HPLC system with a fluorescence detector and a reverse-phase C18 column
Procedure:
-
Sample Preparation:
-
For CSF: Thaw the sample and add a known concentration of homoserine as an internal standard.
-
For brain tissue: Homogenize the tissue in a suitable buffer, centrifuge to remove debris, and collect the supernatant. Add the internal standard.
-
Deproteinize the sample by adding perchloric acid on ice, followed by centrifugation. Collect the supernatant.
-
-
Derivatization:
-
Mix the deproteinized sample with the OPA derivatizing reagent to form fluorescent isoindole derivatives of the amino acids. This can be done manually or using an automated pre-column derivatization system.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the reverse-phase C18 column.
-
Use a mobile phase gradient of phosphate buffer and methanol to separate the amino acid derivatives.
-
Detect the fluorescent derivatives using a fluorescence detector with appropriate excitation and emission wavelengths.
-
-
Quantification:
-
Identify the peak corresponding to the 3-hydroxyaspartic acid derivative based on its retention time compared to a standard.
-
Quantify the concentration of 3-hydroxyaspartic acid by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of 3-hydroxyaspartic acid.
-
[³H]-d-Aspartate Uptake Assay for EAAT Inhibition
This protocol is a standard method to assess the inhibitory activity of compounds on glutamate transporters.[11]
Objective: To determine the inhibitory potency (Ki) of 3-hydroxyaspartic acid stereoisomers on different EAAT subtypes.
Materials:
-
HEK293 cells stably expressing a specific human EAAT subtype (e.g., EAAT1, EAAT2, EAAT3)
-
[³H]-d-aspartate (radiolabeled substrate)
-
3-hydroxyaspartic acid stereoisomers (test compounds)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Cell Culture: Culture the HEK293 cells expressing the desired EAAT subtype to confluence in appropriate culture plates.
-
Assay Initiation:
-
Wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the 3-hydroxyaspartic acid stereoisomer for a defined period.
-
Initiate the uptake by adding a fixed concentration of [³H]-d-aspartate.
-
-
Assay Termination:
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular radiolabel.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-d-aspartate uptake at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Calcium Flux Assay for NMDA Receptor Modulation
This protocol is a high-throughput method to assess the modulation of NMDA receptor activity.[12][13]
Objective: To determine if 3-hydroxyaspartic acid modulates NMDA receptor-mediated calcium influx.
Materials:
-
HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A)
-
Fluo-4 AM or a similar calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with no Mg²⁺)
-
Glutamate and glycine (NMDA receptor co-agonists)
-
3-hydroxyaspartic acid stereoisomers (test compounds)
-
A fluorescence plate reader capable of kinetic reads
Procedure:
-
Cell Preparation:
-
Plate the NMDA receptor-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
-
Assay:
-
Wash the cells with Mg²⁺-free assay buffer.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the 3-hydroxyaspartic acid stereoisomer at various concentrations.
-
After a short pre-incubation, add a sub-maximal concentration of glutamate and glycine to activate the NMDA receptors.
-
Continue to record the fluorescence to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Compare the calcium response in the presence of 3-hydroxyaspartic acid to the control (glutamate and glycine alone) to determine if it acts as an agonist, antagonist, or allosteric modulator.
-
Visualizations
The following diagrams illustrate key concepts related to the endogenous function of 3-hydroxyaspartic acid.
References
- 1. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Release of D,L-threo-beta-hydroxyaspartate as a false transmitter from excitatory amino acid-releasing nerve terminals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Production of L-threo-3-Hydroxyaspartic Acid Using Asparaginase-Deficient Escherichia coli Expressing Asparagine Hydroxylase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. β-Hydroxyaspartic acid in siderophores: biosynthesis and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 3-hydroxyaspartate aldolase - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantification of Amino Acid Neurotransmitters in Cerebrospinal Fluid of Patients with Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of aspartate and glutamate in human cerebrospinal fluid by high-performance liquid chromatography with automated precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of DL-threo-3-Hydroxyaspartic Acid on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-threo-3-Hydroxyaspartic acid (THA) is a non-transportable inhibitor of excitatory amino acid transporters (EAATs), the primary mechanism for clearing glutamate from the synaptic cleft. By blocking glutamate reuptake, THA prolongs the presence of glutamate in the synapse, thereby modulating synaptic transmission and plasticity. This technical guide provides an in-depth analysis of the effects of THA on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development investigating the therapeutic potential and mechanistic intricacies of glutamate transporter modulation.
Introduction to this compound (THA)
This compound is a competitive antagonist of glutamate transporters. It is a valuable pharmacological tool for studying the physiological roles of EAATs in the central nervous system. By inhibiting these transporters, THA effectively increases the concentration and dwell time of glutamate in the synaptic cleft, leading to enhanced activation of glutamate receptors, including NMDA and AMPA receptors. This heightened receptor activation has profound implications for synaptic plasticity, the cellular mechanism underlying learning and memory.
Mechanism of Action: Inhibition of Excitatory Amino Acid Transporters (EAATs)
THA exerts its effects by binding to and blocking the function of various subtypes of excitatory amino acid transporters. These transporters are crucial for maintaining low extracellular glutamate concentrations, thereby preventing excitotoxicity and ensuring precise synaptic signaling.
Quantitative Data on THA Inhibition of EAAT Subtypes
The inhibitory potency of THA varies across different EAAT subtypes. The following table summarizes the available quantitative data on the inhibition constants (Kᵢ) and the half-maximal inhibitory concentrations (IC₅₀) of THA and its derivatives for various human EAATs.
| Compound | Transporter | Kᵢ (μM) | IC₅₀ (μM) | Reference(s) |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT1 | 11 | - | [1][2] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT2 | 19 | - | [1][2] |
| L-(-)-threo-3-Hydroxyaspartic acid | hEAAT3 | 14 | - | [1][2] |
| DL-threo-β-Hydroxyaspartic acid | hEAAT1 | - | 96 | [3] |
| DL-threo-β-Hydroxyaspartic acid | hEAAT2 | - | 31 | [3] |
| DL-threo-β-Hydroxyaspartic acid | EAAT4 (oocyte) | 0.6 | - | [3] |
| DL-threo-β-Hydroxyaspartic acid | EAAT5 (oocyte) | 2.5 | - | [3] |
hEAAT refers to human excitatory amino acid transporter. Data from Xenopus oocytes are specified.
Effects on Synaptic Plasticity
The modulation of glutamate concentration by THA directly impacts the induction and maintenance of long-term potentiation (LTP) and long-term depression (LTD), two opposing forms of synaptic plasticity crucial for learning and memory.
Long-Term Potentiation (LTP)
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. The induction of NMDAR-dependent LTP is highly sensitive to the concentration of glutamate in the synaptic cleft. By inhibiting glutamate uptake, THA can potentiate NMDA receptor activation, a critical step in LTP induction. This can lead to an increase in the magnitude and/or a reduction in the threshold for LTP induction.
Long-Term Depression (LTD)
LTD is a long-lasting reduction in the efficacy of synaptic transmission. The induction of some forms of LTD also depends on the activation of NMDA receptors, albeit typically by a more modest and prolonged calcium influx compared to LTP. By increasing ambient glutamate levels, THA can potentially facilitate the induction of LTD or even lead to a switch from LTP to LTD under certain stimulation paradigms.
Quantitative Data on THA's Effects on Synaptic Plasticity
Experimental Protocols
Electrophysiological Recording of Synaptic Plasticity in Hippocampal Slices
This protocol describes the methodology for inducing and recording LTP in rodent hippocampal slices, a standard preparation for studying synaptic plasticity. The application of THA would occur during the baseline recording period to assess its effects on the induction and maintenance of LTP.
4.1.1. Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Sprague-Dawley rat).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
4.1.2. Electrophysiological Recording:
-
Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
To study the effects of THA, perfuse the slice with aCSF containing the desired concentration of this compound during the baseline recording.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the induction and maintenance of LTP. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the baseline.
Western Blot Analysis of Synaptic Proteins
This protocol allows for the examination of changes in the expression and phosphorylation status of key synaptic proteins following treatment with THA.
4.2.1. Sample Preparation:
-
Treat hippocampal slices or cultured neurons with this compound for a specified duration.
-
Homogenize the tissue or lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
4.2.2. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., GluA1, GluN2B, PSD-95, CaMKII).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometric analysis is used to quantify the relative protein levels.
Signaling Pathways and Visualizations
The inhibition of glutamate transporters by THA initiates a cascade of events that ultimately alters synaptic strength. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Signaling Pathway of THA-Mediated Modulation of Synaptic Plasticity
Caption: Signaling cascade initiated by THA leading to modulation of synaptic plasticity.
Experimental Workflow for Studying THA Effects on LTP
Caption: Workflow for investigating the impact of THA on Long-Term Potentiation (LTP).
Conclusion and Future Directions
This compound serves as a critical tool for elucidating the role of glutamate transporters in synaptic function. By inhibiting EAATs, THA provides a means to investigate the consequences of elevated synaptic glutamate levels on the intricate processes of LTP and LTD. While the qualitative effects are inferred from the known mechanisms of synaptic plasticity, there is a clear need for further research to provide specific quantitative data on how THA directly modulates the magnitude and duration of these plastic changes. Such studies will be invaluable for understanding the therapeutic potential of targeting glutamate transporters in neurological and psychiatric disorders characterized by aberrant synaptic plasticity. Future investigations should also aim to delineate the differential effects of THA on various neuronal circuits and its impact on behavior.
References
Methodological & Application
Application Notes and Protocols: Utilizing DL-threo-3-Hydroxyaspartic Acid in Primary Neuronal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a classical competitive inhibitor of the excitatory amino acid transporters (EAATs), which are responsible for the clearance of glutamate from the synaptic cleft. By blocking these transporters, DL-THA elevates extracellular glutamate levels, leading to overstimulation of glutamate receptors and subsequent excitotoxicity. This property makes DL-THA a valuable pharmacological tool for in vitro modeling of neurological conditions associated with impaired glutamate homeostasis, such as ischemic stroke, traumatic brain injury, and neurodegenerative diseases. These application notes provide detailed protocols for the use of DL-THA in primary neuronal cultures to study glutamate transporter inhibition, excitotoxicity, and the underlying cellular signaling pathways.
Mechanism of Action
DL-THA competitively inhibits all five subtypes of sodium-dependent glutamate transporters (EAAT1-5). Inhibition of these transporters leads to an accumulation of glutamate in the extracellular space. This excess glutamate activates ionotropic (NMDA, AMPA, kainate) and metabotropic glutamate receptors on neurons, resulting in a massive influx of Ca2+ and activation of downstream signaling cascades that can ultimately lead to neuronal death.
Data Presentation
The following tables summarize key quantitative data for the use of DL-THA and related compounds in neuronal and cellular systems.
Table 1: Inhibitory Constants (Ki) of this compound for Human Excitatory Amino Acid Transporters (EAATs)
| Transporter Subtype | Ki (µM) | Cell System | Reference |
| EAAT1 (GLAST) | 11 | HEK293 cells | [1] |
| EAAT2 (GLT-1) | 19 | HEK293 cells | [1] |
| EAAT3 (EAAC1) | 14 | HEK293 cells | [1] |
Table 2: Effective Concentrations of Glutamate and Transporter Inhibitors in Primary Neuronal and Glial Cultures
| Compound | Application | Concentration | Cell Type | Duration | Observed Effect | Reference |
| L-Glutamate | Induction of Excitotoxicity | 100 µM | Primary Cortical Neurons | 12 hours | Alterations in inflammation and amyloid β metabolism pathways | |
| L-Glutamate | Induction of Excitotoxicity | 250 µM | Immature Hippocampal Neurons | Not Specified | Upregulation of apoptosis and MAPK signaling | |
| DL-threo-β-Benzyloxyaspartate (TBOA) | Induction of Cell Death | EC50: 38-48 µM | Organotypic Hippocampal Slice Cultures | 48 hours | Significant cell death | |
| D,L-threo-β-Hydroxyaspartate (THA) | Inhibition of [3H]-D-Aspartate Uptake | IC50: 319 µM (Ki = 36.6 µM) | Mouse Primary Astrocyte Cultures | Not Specified | Competitive inhibition of uptake | |
| D,L-threo-β-Hydroxyaspartate (THA) | Trans-inhibition of Glutamate Transport | Apparent IC50: 47.7 µM | Mouse Primary Astrocyte Cultures | ≥ 15 minutes pre-exposure | Inhibition of glutamate transport |
Experimental Protocols
Protocol 1: Induction of Excitotoxicity in Primary Neuronal Culture
This protocol describes how to induce excitotoxicity in primary neuronal cultures using DL-THA to inhibit glutamate uptake.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
This compound (DL-THA)
-
Neuronal culture medium
-
Phosphate-buffered saline (PBS)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Prepare DL-THA Stock Solution: Dissolve DL-THA in sterile, deionized water or an appropriate buffer to create a concentrated stock solution (e.g., 10-100 mM).
-
Culture Preparation: Plate primary neurons at a suitable density and culture for at least 7-10 days to allow for maturation and synapse formation.
-
Treatment:
-
On the day of the experiment, remove half of the conditioned culture medium and store it at 37°C.
-
Add fresh, pre-warmed culture medium containing the desired final concentration of DL-THA (e.g., 50-200 µM) to the cultures. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental question.
-
Incubate the cultures for the desired duration (e.g., 12-48 hours). A time-course experiment is recommended.
-
-
Assessment of Neurotoxicity (LDH Assay):
-
At the end of the incubation period, collect the culture supernatant.
-
Lyse the remaining cells with the lysis buffer provided in the LDH assay kit to determine the maximum LDH release.
-
Follow the manufacturer's instructions for the LDH assay to measure the amount of LDH released into the supernatant.
-
Calculate the percentage of cytotoxicity as: (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
-
Protocol 2: Glutamate Uptake Assay
This protocol measures the inhibition of glutamate uptake by DL-THA in primary neuronal cultures using a radiolabeled substrate.
Materials:
-
Primary neuronal cultures
-
This compound (DL-THA)
-
[3H]-D-aspartate or [3H]-L-glutamate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Scintillation fluid and counter
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of DL-THA.
-
Prepare a working solution of [3H]-D-aspartate or [3H]-L-glutamate in HBSS at a final concentration of approximately 20-50 nM.
-
-
Culture Preparation: Grow primary neurons in multi-well plates.
-
Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells with HBSS containing various concentrations of DL-THA (or vehicle control) for 10-15 minutes at 37°C.
-
Initiate the uptake by adding the [3H]-labeled substrate to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 value of DL-THA for glutamate uptake inhibition by plotting the percentage of inhibition against the log concentration of DL-THA.
Protocol 3: Western Blot Analysis of MAPK/ERK Signaling
This protocol details the assessment of the activation of the MAPK/ERK signaling pathway following DL-THA treatment.
Materials:
-
Primary neuronal cultures
-
This compound (DL-THA)
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat primary neuronal cultures with DL-THA as described in Protocol 1 for various time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against t-ERK as a loading control.
-
-
Data Analysis: Quantify the band intensities and express the results as the ratio of p-ERK to t-ERK.
Mandatory Visualizations
Caption: Signaling pathway of DL-THA-induced excitotoxicity.
Caption: Experimental workflow for using DL-THA in primary neurons.
References
Application Notes: Glutamate Uptake Assay Using DL-threo-β-Hydroxyaspartic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in most brain functions, including synaptic transmission, learning, and memory.[1] The concentration of glutamate in the synaptic cleft is tightly regulated by a family of sodium-dependent glutamate transporters, also known as Excitatory Amino Acid Transporters (EAATs). These transporters clear glutamate from the synapse, preventing excitotoxicity caused by excessive receptor activation.[2]
DL-threo-β-Hydroxyaspartic acid (also referred to as TBOA or DL-TBOA) is a potent, competitive, and non-transportable blocker of all EAAT subtypes.[3] It serves as an invaluable tool for isolating and studying transporter-mediated glutamate uptake. By comparing glutamate uptake in the presence and absence of TBOA, researchers can quantify the specific contribution of EAATs to glutamate clearance. These application notes provide detailed protocols for performing glutamate uptake assays using TBOA in various biological systems.
Principle of the Assay
The glutamate uptake assay quantifies the rate at which cells or tissue preparations internalize glutamate from the extracellular medium. The most common methods involve using a labeled substrate, such as radiolabeled L-[³H]-glutamate or a fluorescent glutamate analog. The total uptake is measured in control conditions, while non-specific uptake is measured in the presence of a saturating concentration of an EAAT inhibitor like TBOA. The specific, transporter-mediated uptake is then calculated by subtracting the non-specific uptake from the total uptake. This allows for the characterization of EAAT activity and the screening of potential modulator compounds.
Key Reagents and Materials
-
Biological System:
-
Inhibitor: DL-threo-β-Hydroxyaspartic acid (TBOA).
-
Labeled Substrate:
-
Buffers and Solutions:
-
Detection System:
-
Other: 96-well plates, filters (for synaptosome assays), protein quantification assay kit (e.g., Bradford or BCA).[12][13]
Data Presentation: Inhibitory Activity of TBOA on EAAT Subtypes
TBOA is a broad-spectrum EAAT inhibitor. Its potency varies across the different transporter subtypes. The following table summarizes its inhibitory constants (IC₅₀ and Kᵢ) as reported in the literature.
| EAAT Subtype | Inhibitory Constant | Value | Cell System/Assay Condition | Reference |
| EAAT1 (GLAST) | IC₅₀ | 70 µM | - | [5] |
| Kᵢ | 42 µM | [¹⁴C]glutamate uptake in COS-1 cells | [5][8] | |
| Kᵢ | 2.9 µM | [³H]-d-Asp uptake in HEK293 cells | ||
| EAAT2 (GLT-1) | IC₅₀ | 6 µM | - | [5] |
| Kᵢ | 5.7 µM | [¹⁴C]glutamate uptake in COS-1 cells | [5][8] | |
| Kᵢ | 2.2 µM | [³H]-d-Asp uptake in HEK293 cells | ||
| EAAT3 (EAAC1) | IC₅₀ | 6 µM | - | [5] |
| Kᵢ | 9.3 µM | [³H]-d-Asp uptake in HEK293 cells | ||
| EAAT4 | Kᵢ | 4.4 µM | Electrophysiology in Xenopus oocytes | [5] |
| EAAT5 | Kᵢ | 3.2 µM | Electrophysiology in Xenopus oocytes | [5] |
Experimental Protocols
Protocol 1: Radiolabeled Glutamate Uptake Assay in Cultured Cells
This protocol is adapted for adherent cells grown in 96-well plates and is suitable for determining dose-response curves.[12][14]
1. Cell Preparation: a. Seed cells (e.g., primary astrocytes or EAAT-expressing HEK293 cells) in a 96-well plate at a density that results in a subconfluent monolayer on the day of the assay. b. Culture cells under appropriate conditions until they are ready for the experiment.
2. Assay Procedure: a. On the day of the assay, aspirate the culture medium from each well. b. Wash the cells twice with pre-warmed (37°C) assay buffer (e.g., HBSS).[6] c. Add 50 µL of assay buffer containing various concentrations of TBOA (or other test compounds) to the appropriate wells. For determining non-specific uptake, use a saturating concentration of TBOA (e.g., 100-300 µM). For total uptake wells, add buffer only. d. Pre-incubate the plate at 37°C for 10-20 minutes.[6][12] e. Prepare the substrate solution by mixing radiolabeled L-[³H]-glutamate with unlabeled L-glutamate in assay buffer to achieve the desired final concentration and specific activity (e.g., 50 nM). f. Start the uptake reaction by adding 50 µL of the substrate solution to each well. The final volume should be 100 µL. g. Incubate the plate at 37°C for a predetermined time (typically 5-10 minutes). This should be within the linear range of uptake for the specific cell type.[12][15]
3. Termination and Lysis: a. Terminate the uptake by rapidly aspirating the solution from the wells. b. Immediately wash the cells three times with 200 µL of ice-cold PBS per well to remove extracellular radiolabel. c. Lyse the cells by adding 100 µL of lysis buffer (e.g., 0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.[11]
4. Detection and Analysis: a. Transfer the lysate from each well to a scintillation vial. b. Add 4-5 mL of scintillation cocktail to each vial. c. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. d. In a parallel plate, determine the protein concentration in each well using a standard protein assay (e.g., Bradford) to normalize the data. e. Calculate specific uptake: Specific Uptake = (Total Uptake [CPM]) - (Non-specific Uptake [CPM]) . f. Express results as pmol of glutamate/min/mg of protein.
Protocol 2: Colorimetric Glutamate Uptake Assay in Cultured Cells
This protocol measures the depletion of glutamate from the extracellular medium.[10][13]
1. Cell Preparation: a. Prepare cells in a multi-well plate as described in Protocol 1.
2. Assay Procedure: a. Aspirate the culture medium and wash the cells once with pre-warmed (37°C) assay buffer. b. Equilibrate the cells by incubating with assay buffer for 10-15 minutes at 37°C.[10] c. Prepare the assay solution containing a known concentration of L-glutamate (e.g., 100-200 µM) in assay buffer.[13] For inhibitor wells, add TBOA to this solution. d. Aspirate the equilibration buffer and add the glutamate-containing assay solution to the wells. Collect a sample from the solution immediately (t=0) to measure the initial glutamate concentration.[10] e. Incubate the plate at 37°C for the desired time period (e.g., 30-60 minutes).
3. Sample Collection and Detection: a. After incubation, carefully collect the supernatant from each well. b. Measure the concentration of glutamate remaining in the supernatant using a commercial colorimetric or fluorometric glutamate assay kit, following the manufacturer's instructions.[16] These kits typically involve an enzymatic reaction that produces a colored or fluorescent product proportional to the glutamate concentration.[16] c. Generate a standard curve using known concentrations of glutamate.[10]
4. Data Analysis: a. Determine the glutamate concentration in each sample from the standard curve. b. Calculate the amount of glutamate taken up by the cells: Glutamate Uptake = [Glutamate] at t=0 - [Glutamate] at end time . c. Normalize the data to the protein content per well. d. Calculate specific uptake by subtracting the uptake in the presence of TBOA from the total uptake.
Visualizations
Signaling Pathway and Inhibition
Caption: Mechanism of EAAT-mediated glutamate transport and its inhibition by TBOA.
Experimental Workflow
Caption: Workflow for a radiolabeled glutamate uptake assay.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. kurkinengroup.com [kurkinengroup.com]
- 3. Characterization of novel L-threo-beta-benzyloxyaspartate derivatives, potent blockers of the glutamate transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. Measurement of Glutamate Uptake using Radiolabeled L-[3H]-Glutamate in Acute Transverse Slices Obtained from Rodent Resected Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 12. scribd.com [scribd.com]
- 13. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Glutamate Assay Kit. Colorimetric. (ab83389/K629-100) | Abcam [abcam.com]
Application Notes and Protocols: In Vivo Microdialysis with DL-threo-β-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the central nervous system (CNS), the precise regulation of extracellular neurotransmitter concentrations is paramount for maintaining normal synaptic transmission and preventing excitotoxicity. Glutamate, the primary excitatory neurotransmitter, is maintained at low extracellular levels by a family of high-affinity excitatory amino acid transporters (EAATs).[1] Dysregulation of these transporters is implicated in various neurological disorders. DL-threo-β-Hydroxyaspartic acid (THA) is a competitive inhibitor of glutamate uptake, making it a valuable pharmacological tool for studying the dynamics of glutamatergic neurotransmission and the consequences of impaired glutamate clearance in vivo.
This document provides detailed application notes and protocols for the use of DL-threo-β-Hydroxyaspartic acid in conjunction with in vivo microdialysis in animal models, a powerful technique for sampling and analyzing the neurochemical environment of the brain in awake, freely-moving subjects.
Mechanism of Action
DL-threo-β-Hydroxyaspartic acid acts as a competitive inhibitor of excitatory amino acid transporters (EAATs). By competing with glutamate for binding to these transporters, THA effectively blocks the reuptake of glutamate from the synaptic cleft and extracellular space. This inhibition leads to an accumulation of extracellular glutamate, allowing for the study of its downstream effects on neuronal activity and viability. It is important to note that some glutamate uptake inhibitors can be transported into the cell in place of glutamate, a process known as heteroexchange, which can itself trigger glutamate release. However, derivatives of THA, such as DL-threo-β-benzyloxyaspartate (TBOA), are known to be non-transportable blockers.
Application: Investigating Glutamate Homeostasis
The primary application of in vivo microdialysis with DL-threo-β-Hydroxyaspartic acid is to transiently and locally inhibit glutamate uptake in a specific brain region of a freely moving animal. This allows researchers to:
-
Investigate the role of EAATs in maintaining low extracellular glutamate levels.
-
Study the physiological and pathological consequences of elevated extracellular glutamate.
-
Assess the contribution of glutamate excitotoxicity to neuronal injury in models of neurological diseases.
-
Evaluate the efficacy of neuroprotective agents in mitigating the effects of excessive glutamate.
Quantitative Data Summary
The administration of glutamate uptake inhibitors via reverse dialysis leads to a significant increase in extracellular concentrations of excitatory amino acids. The following table summarizes representative quantitative data on the effects of the glutamate uptake inhibitor L-trans-pyrrolidine-2,4-dicarboxylic acid (PDC), a compound with a similar mechanism of action to THA, on extracellular amino acid levels in the rat cortex as measured by in vivo microdialysis.
| Amino Acid | Basal Concentration (μM) | Concentration after PDC Infusion (μM) | Percent Increase from Basal |
| Glutamate | 1.5 ± 0.2 | 12.5 ± 1.8 | ~733% |
| Aspartate | 0.5 ± 0.1 | 3.0 ± 0.5 | ~500% |
Note: This data is representative of the effects of glutamate uptake inhibitors. Actual values may vary depending on the specific inhibitor, concentration, brain region, and experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol outlines the key steps for performing an in vivo microdialysis experiment to assess the effect of DL-threo-β-Hydroxyaspartic acid on extracellular glutamate levels.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microdialysis probes (e.g., 4 mm active membrane length)
-
Guide cannula
-
Dental cement
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
Artificial cerebrospinal fluid (aCSF)
-
DL-threo-β-Hydroxyaspartic acid
-
High-performance liquid chromatography (HPLC) system with fluorescence or electrochemical detection
Procedure:
-
Guide Cannula Implantation (Stereotaxic Surgery):
-
Anesthetize the rat and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., striatum or hippocampus) based on coordinates from a rat brain atlas.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, place the rat in a microdialysis bowl system that allows for free movement.
-
Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 μL/min).
-
Allow a stabilization period of at least 1-2 hours to establish a baseline.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of perchloric acid to prevent degradation.
-
Collect at least 3-4 baseline samples to ensure a stable baseline of extracellular glutamate and other amino acids.
-
-
Administration of DL-threo-β-Hydroxyaspartic Acid (Reverse Dialysis):
-
Prepare a solution of DL-threo-β-Hydroxyaspartic acid in aCSF at the desired concentration (e.g., 1 mM).
-
Switch the perfusion medium from aCSF to the aCSF containing THA.
-
Continue collecting dialysate samples at the same intervals to monitor the change in extracellular amino acid concentrations.
-
-
Washout Period:
-
After the desired period of THA administration, switch the perfusion medium back to aCSF.
-
Continue collecting samples to monitor the return of extracellular amino acid levels to baseline.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for glutamate, aspartate, and other amino acids using HPLC with an appropriate detection method (e.g., pre-column derivatization with o-phthaldialdehyde for fluorescence detection).
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Remove the brain and section it to verify the correct placement of the microdialysis probe.
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo microdialysis with this compound.
Signaling Pathway of EAAT Inhibition
Caption: Signaling pathway illustrating EAAT inhibition by this compound.
References
Application Notes and Protocols for Studying EAAT Function in Astrocytes using DL-threo-3-Hydroxyaspartic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Excitatory Amino Acid Transporters (EAATs) are critical for maintaining low extracellular glutamate concentrations in the central nervous system, thereby preventing excitotoxicity and ensuring high fidelity of synaptic transmission. Astrocytes are the primary cell type responsible for glutamate uptake, expressing high levels of EAAT1 (GLAST in rodents) and EAAT2 (GLT-1 in rodents).[1][2] Dysregulation of these transporters is implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and epilepsy.[3]
DL-threo-3-Hydroxyaspartic acid (THA) is a widely used competitive inhibitor of EAATs. It acts as a substrate for the transporters and is co-transported with Na⁺ and H⁺ while being counter-transported with K⁺.[4] This property makes THA a valuable tool for studying the function and regulation of EAATs in astrocytes. By inhibiting glutamate uptake, THA allows researchers to investigate the downstream consequences of impaired transporter function, explore the role of EAATs in various physiological and pathological processes, and screen for potential therapeutic modulators of glutamate transport.
These application notes provide a comprehensive overview of the use of this compound to study EAAT function in astrocytes, including detailed experimental protocols, quantitative data, and graphical representations of relevant pathways and workflows.
Data Presentation
The inhibitory activity of this compound and related compounds on different EAAT subtypes is summarized in the tables below. This data is essential for designing experiments and interpreting results.
Table 1: Inhibitory Constants (Kᵢ) of L-threo-3-Hydroxyaspartic acid for Human EAATs [4][5][6]
| EAAT Subtype | Kᵢ (μM) in HEK293 cells |
| EAAT1 | 11 |
| EAAT2 | 19 |
| EAAT3 | 14 |
Table 2: Half-maximal Inhibitory Concentration (IC₅₀) of DL-threo-β-Hydroxyaspartic Acid [7]
| Cell Type/Expression System | EAAT Subtype | IC₅₀ (μM) |
| COS-1 cells | human EAAT1 | 96 |
| COS-1 cells | human EAAT2 | 31 |
Table 3: Comparison of Inhibitory Activity of THA Analogs on EAATs
| Compound | EAAT1 | EAAT2 | EAAT3 | EAAT4 | EAAT5 |
| DL-threo-β-Hydroxyaspartic acid (THA) | Substrate | Substrate | Substrate | Competitive Substrate | Attenuates glutamate-induced currents |
| DL-threo-β-Benzyloxyaspartate (TBOA) | Potent non-transportable blocker | Potent non-transportable blocker | Potent non-transportable blocker | Non-transportable blocker | Attenuates glutamate-induced currents |
| L-threo-β-Methoxyaspartate (L-TMOA) | Substrate | Blocker | Substrate | Competitive Substrate | Potent inhibitor |
Experimental Protocols
Here we provide detailed protocols for key experiments to study EAAT function in astrocytes using this compound.
Radiolabeled [³H]-D-Aspartate Uptake Assay in Primary Astrocyte Cultures
This assay is a classic and reliable method to measure EAAT activity by quantifying the uptake of a radiolabeled substrate. D-aspartate is used as it is a substrate for EAATs but is not readily metabolized by the cells.
Materials:
-
Primary astrocyte cultures grown on 24-well plates
-
This compound (THA) stock solution
-
[³H]-D-Aspartate
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture primary astrocytes to confluency in 24-well plates.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with 500 µL of pre-warmed Assay Buffer.
-
Add 450 µL of Assay Buffer containing the desired concentrations of THA or vehicle control to each well.
-
Incubate for 10-15 minutes at 37°C.
-
-
Uptake Initiation:
-
Add 50 µL of Assay Buffer containing [³H]-D-Aspartate (final concentration typically 0.1-1 µM) to each well to initiate the uptake.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined empirically.
-
-
Uptake Termination:
-
Rapidly aspirate the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold Assay Buffer to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in parallel wells using a standard protein assay (e.g., BCA assay).
-
Express the uptake as counts per minute (CPM) per milligram of protein or as a percentage of the control (vehicle-treated) uptake.
-
Calculate the IC₅₀ value of THA by fitting the dose-response data to a sigmoidal curve.
-
Whole-Cell Patch-Clamp Electrophysiology to Measure EAAT-Mediated Currents
This technique allows for the direct measurement of the electrogenic currents associated with EAAT activity. EAATs co-transport three Na⁺ ions and one H⁺ ion with each glutamate molecule, and counter-transport one K⁺ ion, resulting in a net inward positive current.
Materials:
-
Primary astrocyte cultures on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Intracellular solution (in mM): 130 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 4 Mg-ATP, 0.4 Na-GTP, pH 7.2 with KOH.
-
L-glutamate and this compound stock solutions.
Procedure:
-
Preparation:
-
Place a coverslip with cultured astrocytes in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
-
Obtaining a Whole-Cell Recording:
-
Approach an astrocyte with the recording pipette and apply gentle positive pressure.
-
Once a dimple is observed on the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of negative pressure to rupture the membrane patch and achieve the whole-cell configuration.
-
-
Recording EAAT Currents:
-
Clamp the astrocyte at a holding potential of -70 mV.
-
Locally apply L-glutamate (e.g., 1 mM) using a puffer pipette to evoke an inward current. This current is mediated by EAATs.
-
After a stable baseline is achieved, co-apply L-glutamate with different concentrations of THA to measure the inhibition of the transporter current.
-
-
Data Analysis:
-
Measure the peak amplitude of the glutamate-evoked inward current in the absence and presence of THA.
-
Plot the percentage of inhibition as a function of THA concentration to determine the IC₅₀.
-
Fluorescence-Based Membrane Potential Assay (e.g., FLIPR)
This high-throughput assay measures changes in membrane potential that occur as a result of EAAT activity. The electrogenic nature of EAATs leads to membrane depolarization upon substrate transport, which can be detected using a voltage-sensitive fluorescent dye.
Materials:
-
Astrocytes cultured in 96- or 384-well black-walled, clear-bottom plates
-
FLIPR Membrane Potential Assay Kit (or similar)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
L-glutamate and this compound stock solutions
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed astrocytes into the microplates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Assay Measurement:
-
Place the cell plate and the compound plate (containing L-glutamate and THA solutions) into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence reading.
-
The instrument will then add the agonist (L-glutamate) with or without the inhibitor (THA) to the wells and continue to record the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in membrane potential.
-
Calculate the response as the peak fluorescence change from baseline.
-
Determine the inhibitory effect of THA by comparing the response in the presence of the inhibitor to the control response (L-glutamate alone).
-
Generate dose-response curves to calculate the IC₅₀ of THA.
-
Visualizations
The following diagrams illustrate key concepts related to the study of EAAT function in astrocytes using this compound.
References
- 1. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Astroglial Glutamate Transporters Coordinate Excitatory Signaling and Brain Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Over Expression Of EAAT2 In Astrocytes Enhances Neuroprotection From Moderate But Not Severe Hypoxia-Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Links between L-glutamate transporters, Na+/K+-ATPase and cytoskeleton in astrocytes: evidence following inhibition with rottlerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole Cell Patch Clamp Protocol [protocols.io]
- 7. The Regulation of Astrocytic Glutamate Transporters in Health and Neurodegenerative Diseases [mdpi.com]
Determining the Effective Concentration of DL-threo-3-Hydroxyaspartic Acid In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (DL-THA) is a well-characterized inhibitor of excitatory amino acid transporters (EAATs), which are crucial for regulating glutamate levels in the central nervous system.[1][2] By blocking the reuptake of glutamate from the synaptic cleft, DL-THA can potentiate glutamatergic neurotransmission and, at higher concentrations, induce excitotoxicity.[3][4] These properties make it a valuable pharmacological tool for studying the roles of EAATs in neurological processes and as a reference compound in the development of novel therapeutics targeting glutamate transport.
This document provides detailed application notes and protocols for determining the effective concentration of DL-THA in vitro, focusing on its inhibitory activity on EAATs.
Mechanism of Action
DL-THA and its stereoisomers, particularly L-threo-3-hydroxyaspartic acid, act as competitive inhibitors at the glutamate binding site of EAATs.[5][6] These transporters, primarily located on glial cells (EAAT1 and EAAT2) and neurons (EAAT3 and EAAT4), are responsible for maintaining low extracellular glutamate concentrations.[7] Inhibition of EAATs by DL-THA leads to an accumulation of synaptic glutamate, resulting in prolonged activation of glutamate receptors on postsynaptic neurons.[4]
Quantitative Data: Effective Concentrations
The effective concentration of this compound can vary depending on the specific EAAT subtype and the experimental assay employed. The L-threo isomer is generally more potent. Below is a summary of reported values.
| Compound | Assay Type | Cell Line | Target | Metric | Value (µM) |
| L-threo-3-Hydroxyaspartic acid | [³H]-d-Aspartate Uptake | HEK293 | EAAT1 | Kᵢ | 11[5][8] |
| L-threo-3-Hydroxyaspartic acid | [³H]-d-Aspartate Uptake | HEK293 | EAAT2 | Kᵢ | 19[5][8] |
| L-threo-3-Hydroxyaspartic acid | [³H]-d-Aspartate Uptake | HEK293 | EAAT3 | Kᵢ | 14[5][8] |
| L-threo-3-Hydroxyaspartic acid | FLIPR Membrane Potential | HEK293 | EAAT1 | Kₘ | 3.6[5][6] |
| L-threo-3-Hydroxyaspartic acid | FLIPR Membrane Potential | HEK293 | EAAT2 | Kₘ | 3.8[5][6] |
| L-threo-3-Hydroxyaspartic acid | FLIPR Membrane Potential | HEK293 | EAAT3 | Kₘ | 3.2[5][6] |
| DL-threo-beta-Hydroxyaspartic acid | Glutamate Uptake | COS-1 | EAAT1 | IC₅₀ | 96[2] |
| DL-threo-beta-Hydroxyaspartic acid | Glutamate Uptake | COS-1 | EAAT2 | IC₅₀ | 31[2] |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using a Radiolabeled Substrate Uptake Assay
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of DL-THA on specific EAAT subtypes expressed in a heterologous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Buy DL-threo-beta-Hydroxyaspartic acid | 4294-45-5 [smolecule.com]
- 3. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Glutamate transporter subfamily | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
Preparation of Stock Solutions for DL-threo-3-Hydroxyaspartic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical data for the preparation of stock solutions of DL-threo-3-Hydroxyaspartic acid, a widely used glutamate uptake inhibitor. Adherence to these guidelines will ensure solution accuracy, stability, and optimal performance in experimental settings.
Physicochemical Properties and Solubility
This compound is a solid with a molecular weight of 149.1 g/mol and a molecular formula of C₄H₇NO₅.[1][2] Its solubility is a critical factor in the preparation of stock solutions. The compound is generally described as slightly soluble in many common laboratory solvents.[1][3] For aqueous solutions, solubility is significantly enhanced under basic conditions.
A summary of its solubility is presented in the table below:
| Solvent | Solubility | Concentration | Special Conditions |
| Water | 16.67 mg/mL | 111.80 mM | Requires ultrasonication and pH adjustment to 12 with 1 M NaOH[4] |
| 1 eq. NaOH | Soluble | up to 100 mM | -[5][6][7] |
| PBS (pH 7.2) | Slightly soluble | - | -[1] |
| DMSO | Slightly soluble | - | -[1][3] |
| Ethanol | Slightly soluble | - | -[1][3] |
| Acetonitrile | Slightly soluble | - | -[1][3] |
| Chloroform | Slightly soluble | - | -[1][3] |
| DMF | Slightly soluble | - | -[1] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The solid form is stable for at least four years when stored at -20°C.[3] Once in solution, storage conditions become more critical to prevent degradation.
| Form | Storage Temperature | Stability |
| Solid | -20°C | ≥ 4 years[1][3] |
| In Solvent | -80°C | up to 6 months[4][8] |
| In Solvent | -20°C | up to 1 month[4][8][9] |
Note: It is not recommended to store aqueous solutions for more than one day.[3] For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4][9]
Experimental Protocols
Below are detailed protocols for preparing stock solutions of this compound.
Protocol 1: Preparation of a High-Concentration Aqueous Stock Solution (e.g., 100 mM)
This protocol is suitable for preparing a concentrated stock solution that can be further diluted in aqueous buffers for various assays.
Materials:
-
This compound (solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
Nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
-
pH meter
-
Sterile 0.22 µm filter
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 14.91 mg of the compound.
-
Initial Resuspension: Add a small volume of nuclease-free water to the solid (e.g., 0.5 mL). The compound will not fully dissolve at this stage.
-
pH Adjustment: While vortexing or stirring, slowly add 1 M NaOH dropwise until the solid completely dissolves. Monitor the pH and adjust as necessary. Be cautious not to add an excess of NaOH.
-
Volume Adjustment: Once the solid is fully dissolved, add nuclease-free water to reach the final desired volume (e.g., 1 mL).
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm filter.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in nuclease-free tubes. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][8]
Protocol 2: Preparation of a Stock Solution in an Organic Solvent (e.g., DMSO)
While this compound is only slightly soluble in DMSO, this solvent may be required for specific experimental setups.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile conical tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid. For example, to attempt a 10 mM stock solution, add 1 mL of DMSO to 1.491 mg of the compound.
-
Solubilization: Vortex the solution vigorously. Gentle warming (e.g., to 37°C) may aid in dissolution, but care should be taken to avoid degradation.
-
Aliquoting and Storage: Once dissolved, aliquot the stock solution into smaller volumes in appropriate vials. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4][8]
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
Molarity Calculation Tables
The following tables provide quick reference for the amount of solvent needed to prepare stock solutions of various concentrations.
Based on Molecular Weight: 149.1 g/mol
| Desired Concentration | Volume of Solvent for 1 mg | Volume of Solvent for 5 mg | Volume of Solvent for 10 mg |
| 1 mM | 6.707 mL | 33.535 mL | 67.069 mL |
| 5 mM | 1.341 mL | 6.707 mL | 13.414 mL |
| 10 mM | 0.671 mL | 3.353 mL | 6.707 mL |
| 50 mM | 0.134 mL | 0.671 mL | 1.341 mL |
| 100 mM | 0.067 mL | 0.335 mL | 0.671 mL |
Note: These calculations are based on the provided molecular weight. For batch-specific calculations, always refer to the molecular weight listed on the product's certificate of analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. DL-threo-beta-Hydroxyaspartic acid | C4H7NO5 | CID 443239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. adooq.com [adooq.com]
Application Notes and Protocols for DL-threo-3-Hydroxyaspartic Acid in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-threo-3-Hydroxyaspartic acid (THA) is a potent inhibitor of excitatory amino acid transporters (EAATs), primarily targeting the glutamate transporters responsible for clearing glutamate from the synaptic cleft.[1][2][3] In the context of neurodegenerative diseases, where excitotoxicity is a common pathological mechanism, THA serves as a critical tool to model and study the consequences of impaired glutamate uptake. By blocking EAATs, THA leads to an accumulation of extracellular glutamate, triggering overstimulation of glutamate receptors, excessive calcium influx, and subsequent neuronal cell death pathways.[4][5] These application notes provide a comprehensive overview of the use of THA in neurodegenerative disease research, including detailed experimental protocols and data presentation.
Mechanism of Action
THA competitively inhibits multiple subtypes of excitatory amino acid transporters (EAATs).[2][3][6] This inhibition blocks the reuptake of glutamate from the synapse, leading to its accumulation in the extracellular space. The elevated glutamate levels persistently activate ionotropic glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[7][8] This overactivation results in a massive influx of Ca²⁺ into the neuron, a key triggering event for excitotoxic cell death.[9] The subsequent intracellular cascade involves the activation of various enzymes, including proteases like calpains and caspases, and the generation of reactive oxygen species (ROS), ultimately leading to neuronal apoptosis and necrosis.[5][10][11]
Applications in Neurodegenerative Disease Models
Due to its ability to induce excitotoxicity, THA is widely used to model aspects of neurodegenerative disorders such as Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), where glutamate-mediated neuronal damage is implicated.[12][13] Researchers utilize THA in various in vitro models, including primary neuronal cultures and organotypic slice cultures, to investigate the molecular mechanisms of excitotoxicity and to screen for potential neuroprotective compounds.[4][14]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
| Transporter Subtype | Inhibition Constant (Ki) | Michaelis-Menten Constant (Km) | Cell Line | Reference |
| EAAT1 (human) | 11 µM | 3.6 µM | HEK293 | [2][3][6] |
| EAAT2 (human) | 19 µM | 3.8 µM | HEK293 | [2][3][6] |
| EAAT3 (human) | 14 µM | 3.2 µM | HEK293 | [2][3][6] |
| EAAT4 (human) | 0.6 µM | Not Reported | Xenopus oocytes | [15] |
| EAAT5 (human) | 2.5 µM | Not Reported | Xenopus oocytes | [15] |
| Parameter | Value | Cell/Tissue Type | Reference |
| EC50 for Cell Death | 38 - 48 µM | Organotypic hippocampal slices | [4] |
| Neurotoxic Concentration | 170 nmol (in vivo injection) | Rat striatum | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in THA-induced neurotoxicity and a general experimental workflow for its application in research.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
- 5. pnas.org [pnas.org]
- 6. Primary Culture of Cortical Neurons [bio-protocol.org]
- 7. karger.com [karger.com]
- 8. Functional Properties of AMPA and NMDA Receptors Expressed in Identified Types of Basal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamate Excitotoxicity Assay [neuroproof.com]
- 14. innoprot.com [innoprot.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of DL-threo-3-Hydroxyaspartic Acid in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the heterologous expression and functional characterization of membrane transport proteins, including the family of excitatory amino acid transporters (EAATs). DL-threo-3-Hydroxyaspartic acid (THA) is a well-characterized competitive inhibitor of EAATs and serves as an invaluable tool for elucidating the pharmacology and physiology of these transporters. This document provides detailed application notes and experimental protocols for the use of THA in studying EAATs expressed in Xenopus oocytes, with a focus on electrophysiological techniques such as the two-electrode voltage clamp (TEVC).
Mechanism of Action of this compound
This compound is a substrate analog of glutamate and aspartate, the primary substrates for EAATs. It competitively binds to the substrate binding site of the transporter, thereby inhibiting the uptake of the natural substrates. Depending on the EAAT subtype, THA can act as a transportable inhibitor or a non-transportable blocker. In the Xenopus oocyte expression system, the inhibition of substrate transport by THA can be readily measured as a reduction in the substrate-induced currents using electrophysiological methods.
Data Presentation: Inhibitory Constants of THA and its Analogs on EAATs
The following table summarizes the reported inhibitory constants (Ki or IC50) of this compound and its derivatives on various human EAAT subtypes. While some of these values were determined in mammalian cell lines, they provide a crucial starting point for designing experiments in Xenopus oocytes.
| Transporter Subtype | Compound | Cell System | Method | Inhibitory Constant (Ki/IC50/Kb) | Reference |
| hEAAT1 | DL-threo-β-Hydroxyaspartic acid | COS-1 cells | Uptake | IC50 = 96 µM | [1] |
| hEAAT2 | DL-threo-β-Hydroxyaspartic acid | COS-1 cells | Uptake | IC50 = 31 µM | [1] |
| hEAAT4 | DL-threo-β-Hydroxyaspartic acid | Xenopus oocytes | TEVC | Ki = 0.6 µM | [1][2] |
| hEAAT5 | DL-threo-β-Hydroxyaspartic acid | Xenopus oocytes | TEVC | Ki = 2.5 µM | [1][2] |
| hEAAT1 | DL-threo-β-Benzyloxyaspartate (TBOA) | Xenopus oocytes | TEVC | Kb = 9.0 µM | [3] |
| hEAAT2 | DL-threo-β-Benzyloxyaspartate (TBOA) | Xenopus oocytes | TEVC | Kb = 116 nM | [3] |
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Surgically remove a lobe of the ovary from a mature female Xenopus laevis frog anesthetized in a 0.15% tricaine solution.
-
Defolliculation: Incubate the ovarian lobe in a solution of collagenase type I (2 mg/mL in calcium-free OR2 buffer) for 1-2 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Oocyte Selection: Manually select healthy stage V-VI oocytes, characterized by their large size (~1.2 mm) and distinct animal and vegetal poles.
-
Incubation: Store the selected oocytes in Barth's solution (MBS) supplemented with antibiotics at 16-18°C.
Protocol 2: cRNA Preparation and Microinjection
-
cRNA Synthesis: Synthesize capped cRNA of the desired EAAT subtype from linearized plasmid DNA using an in vitro transcription kit.
-
cRNA Purification and Quantification: Purify the synthesized cRNA and determine its concentration and quality using spectrophotometry and gel electrophoresis.
-
Microinjection: Inject each oocyte with 50 nL of cRNA solution (typically at a concentration of 0.5-1.0 µg/µL) into the cytoplasm.
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for transporter expression in the plasma membrane.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Recording
-
Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.
-
Substrate Solution: Recording solution containing the desired concentration of L-glutamate or L-aspartate.
-
Inhibitor Solution: Recording solution containing the desired concentration of this compound.
-
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries and fill them with 3 M KCl. The electrode resistance should be between 0.5 and 2.0 MΩ.
-
Oocyte Impalement: Place an oocyte in the recording chamber and impale it with the two microelectrodes (one for voltage sensing and one for current injection).
-
Voltage Clamping: Clamp the oocyte membrane potential to a holding potential, typically -60 mV.
-
Recording Protocol:
-
Perfuse the oocyte with the recording solution to establish a stable baseline current.
-
Apply the substrate solution to elicit an inward current mediated by the expressed EAAT.
-
Once the substrate-induced current reaches a steady state, co-perfuse with the inhibitor solution (containing both the substrate and THA) to observe the inhibition of the current.
-
To determine the IC50, apply a range of THA concentrations in the presence of a fixed concentration of the substrate.
-
Wash the oocyte with the recording solution between applications to allow for the recovery of the transporter activity.
-
Visualizations
Signaling Pathway of EAAT Inhibition by THA
Caption: Competitive inhibition of EAAT by THA.
Experimental Workflow for TEVC Studies
Caption: Workflow for a TEVC experiment.
Logical Relationship of THA's Action
Caption: Logical flow of THA's inhibitory action.
Conclusion
The use of this compound in conjunction with the Xenopus oocyte expression system provides a powerful approach for the detailed characterization of excitatory amino acid transporters. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this inhibitor to investigate the pharmacology and function of EAATs, ultimately contributing to a better understanding of their physiological roles and their potential as therapeutic targets.
References
Troubleshooting & Optimization
Navigating the Challenges of DL-threo-3-Hydroxyaspartic Acid Solubility: A Technical Guide
Technical Support Center
Researchers and drug development professionals frequently encounter difficulties with the aqueous solubility of DL-threo-3-Hydroxyaspartic acid, a potent glutamate uptake inhibitor. This technical guide provides troubleshooting advice and frequently asked questions (FAQs) to address these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or PBS?
A1: this compound has inherently low solubility in neutral aqueous solutions like water and phosphate-buffered saline (PBS) at pH 7.2.[1][2] This is a common observation and not necessarily indicative of a problem with the compound itself.
Q2: How can I dissolve this compound for my experiments?
A2: The most effective method to dissolve this compound is to increase the pH of the solution. The use of a base, such as sodium hydroxide (NaOH), is recommended to deprotonate the carboxylic acid groups, thereby increasing its solubility in water.[3][4][5] For instance, a concentration of 16.67 mg/mL (111.80 mM) can be achieved in water by adjusting the pH to 12 with 1 M NaOH, often aided by ultrasonication.[3]
Q3: What is the maximum concentration I can achieve in an aqueous solution?
A3: By adjusting the pH, significantly higher concentrations can be achieved compared to neutral water. With the addition of 1 M NaOH to a pH of 12, a solubility of 16.67 mg/mL has been reported.[3] The L-threo isomer is reported to be soluble up to 100 mM in 1 equivalent of NaOH.[5][6]
Q4: Is it soluble in organic solvents?
A4: this compound is generally described as only slightly soluble in common organic solvents such as acetonitrile, chloroform, DMSO, DMF, and ethanol.[1][2] Therefore, these are not recommended as primary solvents for preparing stock solutions.
Q5: How should I prepare a stock solution?
A5: It is recommended to prepare a high-concentration stock solution by dissolving the compound in an aqueous solution with an adjusted high pH (e.g., using NaOH). This stock can then be diluted to the final working concentration in your experimental buffer. Be mindful of the final pH of your working solution after dilution.
Q6: How should I store the stock solution?
A6: Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advised to aliquot the stock solution to avoid multiple freeze-thaw cycles.[7] Aqueous solutions of this compound are not recommended to be stored for more than one day.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution after dilution.
-
Cause: The pH of the final working solution is too low to maintain the solubility of this compound.
-
Solution:
-
Check the pH of your final working buffer.
-
If the buffer capacity is high, you may need to adjust the pH of the buffer itself before adding the stock solution.
-
Consider preparing a more diluted stock solution to minimize the pH shift upon addition to your working buffer.
-
If permissible for your experiment, slightly increase the pH of the final working solution.
-
Issue 2: Inconsistent results in biological assays.
-
Cause: The compound may not be fully dissolved, leading to inaccurate concentrations.
-
Solution:
-
Ensure the stock solution is clear and free of any visible precipitate before each use.
-
Always vortex the stock solution before taking an aliquot.
-
After diluting the stock to the working concentration, ensure the final solution is homogenous.
-
For cell culture applications, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter.[3]
-
Quantitative Solubility Data
| Solvent/Condition | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference |
| Water | 16.67 | 111.80 | Requires ultrasonication and pH adjustment to 12 with 1 M NaOH. | [3] |
| 1 eq. NaOH | 14.91 | 100.00 | For the L-threo isomer; may require ultrasonic and warming. | [4][5][6] |
| PBS (pH 7.2) | Slightly soluble | - | - | [1][2] |
| Water (neutral pH) | Slightly soluble | - | - | [1] |
| Acetonitrile, Chloroform, DMF, DMSO, Ethanol | Slightly soluble | - | - | [1][2] |
Experimental Protocols
Protocol for Preparation of a 100 mM Stock Solution
-
Weighing: Accurately weigh out 14.91 mg of this compound (Molecular Weight: 149.10 g/mol ).
-
Initial Suspension: Add the powder to a sterile microcentrifuge tube. Add approximately 800 µL of sterile, nuclease-free water. The compound will not fully dissolve at this stage.
-
pH Adjustment: While vortexing or stirring, carefully add 1 M NaOH dropwise. Monitor the pH of the solution. Continue adding NaOH until the compound is fully dissolved and the pH is stable at an elevated level (e.g., pH 10-12).
-
Final Volume Adjustment: Once the solid is completely dissolved, add sterile water to bring the final volume to 1 mL.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
Visualizations
References
- 1. Excitatory Amino Acid Transporters in Physiology and Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Excitatory Amino Acid Transporters: Roles in Glutamatergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 7. adooq.com [adooq.com]
How to dissolve DL-threo-3-Hydroxyaspartic acid for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and using DL-threo-3-Hydroxyaspartic acid in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture?
A1: this compound has limited solubility in common solvents. For cell culture applications, two primary methods are recommended:
-
Alkaline Aqueous Solution: The compound's solubility in water is significantly increased by raising the pH. You can dissolve it in water with the addition of 1 M NaOH to reach a pH of 12.[1] Another option is to use 1 equivalent of NaOH to dissolve it up to 100 mM.[2][3]
-
Organic Solvents: While it is only slightly soluble in DMSO, this can be a viable option for creating a concentrated stock solution that is then further diluted in your cell culture medium.[4][5] Ensure the final concentration of the organic solvent in the culture is minimal to avoid cytotoxicity.[5]
Q2: I am observing precipitation when I add my this compound solution to the cell culture medium. What should I do?
A2: Precipitation upon addition to neutral pH culture medium is a common issue due to the compound's low solubility at physiological pH. Here are some troubleshooting steps:
-
Lower the Stock Concentration: Prepare a more diluted stock solution to prevent it from crashing out of solution when added to the medium.
-
Pre-warm the Medium: Adding the compound to pre-warmed culture medium can sometimes help maintain solubility.
-
pH Adjustment: If you prepared an alkaline stock solution, the pH of your final culture medium might be affected. It is crucial to check and, if necessary, adjust the pH of the final culture medium after adding the compound.
-
Dilution Method: When using an organic solvent stock, dilute it by adding the stock solution dropwise to the culture medium while gently vortexing to ensure rapid and even dispersion.
Q3: How should I prepare a stock solution of this compound and how should it be stored?
A3: For a high-concentration aqueous stock, you can dissolve up to 16.67 mg/mL (111.80 mM) in water by using sonication and adjusting the pH to 12 with 1 M NaOH.[1] Alternatively, stock solutions can be prepared in organic solvents like DMSO.[5]
-
Storage of Stock Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1][6]
Q4: What is the recommended method for sterilizing the this compound solution?
A4: If you prepare an aqueous stock solution, it should be sterilized by filtration through a 0.22 µm filter before being added to your sterile cell culture medium.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve | Low solubility in the chosen solvent at neutral pH. | Increase the pH of the aqueous solvent using NaOH.[1] Alternatively, use a small amount of DMSO to create a stock solution first.[5] Sonication may also aid dissolution in aqueous solutions.[1] |
| Precipitate forms in culture medium | The compound is not soluble at the final concentration in the neutral pH of the medium. | Lower the concentration of the stock solution. Add the stock solution to pre-warmed medium. Ensure rapid mixing upon addition. |
| Changes in cell morphology or viability | Cytotoxicity from the solvent (e.g., DMSO) or a significant shift in the culture medium's pH. | Ensure the final concentration of any organic solvent is non-toxic to your cell line (typically <0.5%). Check and adjust the pH of the final culture medium after adding the compound. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Prepare fresh aqueous solutions for each experiment.[5] For stock solutions in organic solvents, ensure they are properly aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles.[1][6] |
Data Presentation
Solubility of this compound
| Solvent | Concentration | Conditions |
| H₂O | 16.67 mg/mL (111.80 mM) | Ultrasonic and adjust pH to 12 with 1 M NaOH[1] |
| 1eq. NaOH | up to 100 mM | -[2][3] |
| PBS (pH 7.2) | Slightly soluble | -[4] |
| DMSO | Slightly soluble | -[4][5] |
| DMF | Slightly soluble | -[4] |
| Ethanol | Slightly soluble | -[4][5] |
| Acetonitrile | Slightly soluble | -[4][5] |
| Chloroform | Slightly soluble | -[4][5] |
Stock Solution Storage Stability
| Storage Temperature | Duration |
| -20°C | 1 month[1][6] |
| -80°C | 6 months[1][6] |
Experimental Protocols
Protocol: Preparation of a 100 mM Aqueous Stock Solution of this compound
-
Weigh the Compound: Weigh out 14.91 mg of this compound (Molecular Weight: 149.1 g/mol ).
-
Initial Resuspension: Add the powder to a sterile conical tube. Add approximately 800 µL of sterile, nuclease-free water. The compound will not fully dissolve at this stage.
-
pH Adjustment: While gently vortexing, add 1 M NaOH dropwise until the compound is fully dissolved. Monitor the pH to ensure it reaches approximately 12.
-
Final Volume Adjustment: Adjust the final volume to 1 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use Immediately: It is recommended to use this aqueous solution fresh and not to store it for more than a day.[5]
Visualizations
Signaling Pathway
Caption: Inhibition of Glutamate Reuptake by this compound.
Experimental Workflow
References
Technical Support Center: In Vivo Neurotoxicity of DL-threo-3-Hydroxyaspartic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential in vivo neurotoxicity of DL-threo-3-Hydroxyaspartic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of in vivo neurotoxicity for this compound?
A1: this compound is an inhibitor of excitatory amino acid transporters (EAATs). Its primary mechanism of neurotoxicity stems from the inhibition of glutamate uptake in the synaptic cleft. This leads to an accumulation of extracellular glutamate, causing overstimulation of glutamate receptors and subsequent excitotoxicity, which triggers a cascade of events leading to neuronal cell death.[1][2]
Q2: What is a typical in vivo dosage for inducing neurotoxicity in rodents?
A2: The effective dose can vary depending on the administration route and the specific brain region targeted. For direct intrastriatal injection in rats, a dose of 170 nmol has been shown to cause neuronal degeneration.[2] Intrathecal administration in rats for pain studies has used doses of 7.5 and 15 µg per animal.[3] It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental model.
Q3: What are the expected behavioral and histological outcomes of this compound-induced neurotoxicity?
A3: Behavioral outcomes can include motor deficits, depending on the brain region targeted. Histologically, you can expect to see neuronal degeneration, particularly a reduction in markers for specific neuronal populations like cholinergic and GABAergic neurons in the striatum.[2]
Q4: How can I confirm that the observed neurotoxicity is due to excitotoxicity?
A4: To confirm the mechanism, you can co-administer antagonists of glutamate receptors (e.g., NMDA and AMPA receptor antagonists). If the neurotoxic effects of this compound are attenuated or blocked by these antagonists, it provides strong evidence for an excitotoxic mechanism.
Q5: Are there any known off-target effects of this compound?
A5: While the primary action is on EAATs, it is always important to consider potential off-target effects in your experimental design. The scientific literature on specific off-target effects of this compound is limited. Including appropriate control groups is essential to account for any unforeseen effects.
Troubleshooting Guides
Issue 1: High Variability in Neurotoxic Lesion Size Between Animals
| Potential Cause | Troubleshooting Step |
| Inaccurate Stereotaxic Injections | - Verify the accuracy of your stereotaxic coordinates for the target brain region using a brain atlas appropriate for the species, strain, and age of your animals.- Ensure the animal's head is properly and securely fixed in the stereotaxic frame to prevent movement during the injection.- Perform a pilot study with a dye (e.g., Evans blue) to visually confirm the injection site before proceeding with the compound. |
| Inconsistent Injection Volume or Rate | - Use a calibrated microinjection pump for precise and consistent delivery of the compound.- A slow injection rate (e.g., 0.1-0.5 µL/min) is recommended to minimize tissue damage and backflow.- Leave the injection needle in place for a few minutes after the injection to allow for diffusion and prevent backflow along the needle tract. |
| Animal Variability | - Ensure that all animals are of the same age, sex, and strain, as these factors can influence susceptibility to neurotoxicity.- House animals under standardized conditions (e.g., light-dark cycle, temperature, diet) to minimize environmental variables.- Increase the number of animals per group to enhance statistical power and account for individual biological differences. |
Issue 2: No Observable Neurotoxicity or Behavioral Deficits
| Potential Cause | Troubleshooting Step |
| Insufficient Dose | - The administered dose may be too low to induce a neurotoxic effect. Conduct a dose-response study with increasing concentrations of this compound to determine the optimal dose for your model. |
| Compound Degradation | - Ensure proper storage of the this compound solution. It is recommended to prepare fresh solutions for each experiment.- Verify the purity and integrity of the compound from the supplier. |
| Timing of Assessment | - The time point for assessing neurotoxicity may be too early or too late. Neuronal death is a process that unfolds over time. Perform a time-course study to identify the peak of neurodegeneration and behavioral deficits. |
| Insensitive Assessment Methods | - The behavioral tests or histological markers used may not be sensitive enough to detect subtle neurotoxic effects. - Employ a battery of behavioral tests that assess different aspects of motor function and cognition.- Use multiple histological markers to evaluate different neuronal populations and glial responses. |
Quantitative Data Summary
| Parameter | Value | Species/Model | Reference |
| In Vivo Neurotoxic Dose | 170 nmol (intrastriatal injection) | Rat | [2] |
| In Vivo Analgesic Dose | 7.5 and 15 µ g/animal (intrathecal) | Rat | [3] |
| IC50 for EAAT1 | 96 µM | COS-1 cells expressing human EAAT1 | [3] |
| IC50 for EAAT2 | 31 µM | COS-1 cells expressing human EAAT2 | [3] |
| Ki for EAAT4 | 0.6 µM | Xenopus oocytes expressing EAAT4 | [3] |
| Ki for EAAT5 | 2.5 µM | Xenopus oocytes expressing EAAT5 | [3] |
Experimental Protocols
Stereotaxic Intrastiatal Injection of this compound in Rats
This protocol is based on the methodology described by McBean and Roberts (1985).
1. Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame, ensuring the head is level and securely fixed.
-
Shave the scalp and clean the area with an antiseptic solution.
2. Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and clean the bregma landmark.
-
Using a stereotaxic atlas, determine the coordinates for the desired striatal injection site.
-
Drill a small burr hole through the skull at the determined coordinates.
3. Compound Injection:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Load a microsyringe with the desired volume and concentration of the solution.
-
Lower the microsyringe needle through the burr hole to the target depth in the striatum.
-
Infuse the solution at a slow, controlled rate (e.g., 0.2 µL/min) to minimize tissue damage.
-
After the infusion is complete, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
4. Post-operative Care:
-
Suture the scalp incision.
-
Administer analgesics as required.
-
Monitor the animal closely during recovery from anesthesia.
-
House the animal individually post-surgery to prevent injury.
Visualizations
Signaling Pathway of this compound-Induced Excitotoxicity
Caption: Signaling cascade of excitotoxicity induced by this compound.
Experimental Workflow for In Vivo Neurotoxicity Assessment
Caption: Workflow for assessing in vivo neurotoxicity of this compound.
References
Minimizing off-target effects of DL-threo-3-Hydroxyaspartic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-threo-3-Hydroxyaspartic acid (DL-THA). Our goal is to help you minimize off-target effects and ensure the successful execution of your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with DL-THA.
My neuronal cultures are showing signs of distress or cell death after applying DL-THA. What's happening and what can I do?
-
Possible Cause 1: Excitotoxicity. DL-THA is a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for removing glutamate from the extracellular space. By blocking these transporters, DL-THA can lead to an accumulation of extracellular glutamate, over-activation of glutamate receptors (like NMDA and AMPA receptors), and subsequent excitotoxic neuronal death.
-
Troubleshooting Steps:
-
Optimize DL-THA Concentration: Determine the lowest effective concentration of DL-THA for your specific application by performing a dose-response curve for EAAT inhibition. This will help minimize excessive glutamate accumulation.
-
Co-application of Glutamate Receptor Antagonists: To confirm if the observed toxicity is mediated by glutamate receptors, you can co-administer specific antagonists. For example, use an NMDA receptor antagonist like AP5 (2-amino-5-phosphonovaleric acid) or an AMPA receptor antagonist like CNQX (6-cyano-7-nitroquinoxaline-2,3-dione). If the cell death is reduced, it strongly suggests an excitotoxic mechanism.
-
Monitor Extracellular Glutamate: If possible, measure the glutamate concentration in your culture medium using a glutamate assay kit to directly assess the impact of DL-THA on extracellular glutamate levels.
-
Control for Culture Conditions: Ensure your neuronal cultures are healthy and not overly dense, as stressed or dense cultures can have higher basal levels of glutamate, exacerbating the effects of EAAT inhibition.
-
-
Possible Cause 1: Indirect effects of increased extracellular glutamate. The buildup of extracellular glutamate can activate various glutamate receptors, which in turn can trigger a wide range of intracellular signaling cascades. This might be misinterpreted as a direct, off-target effect of DL-THA on your protein of interest.
-
Possible Cause 2: Heteroexchange. Being a transportable inhibitor, DL-THA can be taken up by EAATs in exchange for intracellular glutamate, leading to an increase in extracellular glutamate concentration. This can give a false impression of direct agonistic activity on metabotropic glutamate receptors.[1]
-
Possible Cause 3: Direct interaction with other proteins. While primarily targeting EAATs, there is a possibility of DL-THA interacting with other proteins, although this is less well-documented. One study noted that DL-THA can reduce NMDA receptor activation by glutamate in cultured neurons.[2]
-
Troubleshooting Steps:
-
Rule out Glutamate Receptor Activation: As mentioned previously, use specific glutamate receptor antagonists to see if the unexpected signaling event is blocked.
-
Use a Non-Transportable EAAT Inhibitor: To check for effects of heteroexchange, consider using a non-transportable EAAT inhibitor, such as DL-TBOA (DL-threo-β-benzyloxyaspartate), as a negative control. If the unexpected signaling is absent with DL-TBOA, it is likely due to the transportable nature of DL-THA.
-
Direct Binding Assays: If you suspect a direct interaction with a specific protein, perform binding assays (e.g., radioligand binding assays) to determine if DL-THA binds to your protein of interest.
-
Measure Glutamate Release: Directly measure glutamate release from your cells in the presence of DL-THA to quantify the extent of heteroexchange.
-
My results are inconsistent between experiments. What could be causing this variability?
-
Possible Cause 1: Inconsistent DL-THA concentration. Ensure accurate and consistent preparation of your DL-THA stock and working solutions.
-
Possible Cause 2: Differences in cell culture health and density. As mentioned, the state of your cell cultures can significantly impact the outcome of experiments involving glutamate transporters.
-
Possible Cause 3: Variability in incubation times. Be precise with your incubation times, especially for short-term experiments, as the effects of EAAT inhibition can be rapid.
-
Troubleshooting Steps:
-
Standardize Protocols: Strictly adhere to your established protocols for cell seeding, treatment, and assay procedures.
-
Quality Control of Reagents: Regularly check the quality and concentration of your DL-THA and other reagents.
-
Monitor Cell Health: Before each experiment, assess the health and confluency of your cell cultures.
-
Include Proper Controls: Always include positive and negative controls in your experiments to help identify sources of variability.
-
Quantitative Data Summary
The following tables summarize the known inhibitory constants for this compound and its L-enantiomer against various excitatory amino acid transporters.
Table 1: Inhibitory Constants (Ki) of L-threo-3-Hydroxyaspartic Acid
| Target | Ki (µM) | Cell Line | Assay |
| EAAT1 | 11 | HEK293 | [3H]-d-Asp uptake |
| EAAT2 | 19 | HEK293 | [3H]-d-Asp uptake |
| EAAT3 | 14 | HEK293 | [3H]-d-Asp uptake |
Data from Tocris Bioscience and MedChemExpress.[3]
Table 2: Inhibitory/Michaelis-Menten Constants (IC50/Km) of DL/L-threo-3-Hydroxyaspartic Acid
| Compound | Target | IC50/Km (µM) | Cell Line/System | Assay |
| This compound | EAAT1 | 96 | COS-1 | Glutamate uptake |
| This compound | EAAT2 | 31 | COS-1 | Glutamate uptake |
| This compound | EAAT4 | 0.6 (Ki) | Xenopus oocytes | Electrophysiology |
| This compound | EAAT5 | 2.5 (Ki) | Xenopus oocytes | Electrophysiology |
| L-threo-3-Hydroxyaspartic acid | EAAT1 | 3.6 (Km) | HEK293 | FLIPR Membrane Potential |
| L-threo-3-Hydroxyaspartic acid | EAAT2 | 3.8 (Km) | HEK293 | FLIPR Membrane Potential |
| L-threo-3-Hydroxyaspartic acid | EAAT3 | 3.2 (Km) | HEK293 | FLIPR Membrane Potential |
Data from Cayman Chemical and Tocris Bioscience.[4]
Experimental Protocols
Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
Protocol 1: [³H]-D-Aspartate Uptake Assay
This assay measures the inhibition of EAATs by quantifying the uptake of radiolabeled D-aspartate, a substrate for these transporters.
Materials:
-
Cells expressing the EAAT subtype of interest (e.g., HEK293 cells)
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4
-
[³H]-D-Aspartate
-
This compound
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of Reagents: Prepare a stock solution of DL-THA in an appropriate solvent (e.g., water or buffer). Prepare serial dilutions of DL-THA in HBSS. Prepare a solution of [³H]-D-aspartate in HBSS at the desired final concentration.
-
Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cells twice with 1 mL of pre-warmed HBSS. c. Add 450 µL of HBSS containing the desired concentration of DL-THA (or vehicle control) to each well. d. Incubate the plate at 37°C for 10-20 minutes. e. Initiate the uptake by adding 50 µL of the [³H]-D-aspartate solution to each well. f. Incubate at 37°C for the desired time (e.g., 5-10 minutes). g. Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold HBSS. h. Lyse the cells by adding 500 µL of 0.1 M NaOH or 1% SDS to each well and incubating for 30 minutes at room temperature. i. Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of DL-THA by plotting the percentage of inhibition of [³H]-D-aspartate uptake against the log concentration of DL-THA.
Protocol 2: FLIPR Membrane Potential Assay
This assay measures changes in cell membrane potential, which can be an indicator of EAAT activity.
Materials:
-
FLIPR Membrane Potential Assay Kit
-
Cells expressing the EAAT subtype of interest
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating: Seed cells in black-walled, clear-bottom plates and grow to confluence.
-
Dye Loading: a. Prepare the dye loading solution according to the manufacturer's instructions. b. Remove the culture medium from the wells and add the dye loading solution. c. Incubate the plate at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of DL-THA in the assay buffer provided with the kit.
-
FLIPR Assay: a. Place the cell plate and the compound plate in the FLIPR instrument. b. Set the instrument parameters for a membrane potential assay (e.g., excitation and emission wavelengths, read times). c. Initiate the assay. The instrument will measure a baseline fluorescence, then add the DL-THA solutions and continue to measure the fluorescence signal over time.
-
Data Analysis: Analyze the change in fluorescence in response to different concentrations of DL-THA to determine its effect on membrane potential.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of currents mediated by EAATs.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the EAAT subtype of interest
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection: a. Harvest and defolliculate Xenopus oocytes. b. Inject the oocytes with the cRNA for the EAAT subtype of interest. c. Incubate the oocytes for 2-5 days to allow for protein expression.
-
Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with ND96 solution. b. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current injection). c. Clamp the oocyte membrane potential at a holding potential of -60 mV. d. Apply glutamate to the oocyte to elicit a current mediated by the expressed EAATs. e. After establishing a stable baseline current, co-apply DL-THA with glutamate.
-
Data Analysis: Measure the change in the glutamate-induced current in the presence of DL-THA to determine its inhibitory effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Glutamate Uptake by this compound.
Caption: Troubleshooting Workflow for Unexpected Results with DL-THA.
Caption: Experimental Workflow for Assessing Off-Target Effects of DL-THA.
References
Technical Support Center: Optimizing DL-threo-3-Hydroxyaspartic Acid Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving DL-threo-3-Hydroxyaspartic acid (DL-THA).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate from the synaptic cleft. By blocking these transporters, DL-THA increases the extracellular concentration of glutamate. It is a transportable inhibitor for EAAT1-4.[1][2]
Q2: What are the different isomers of 3-Hydroxyaspartic acid and which one should I use?
A2: 3-Hydroxyaspartic acid has two chiral centers, resulting in four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro. The DL-threo form is a racemic mixture of the D- and L-threo isomers and is commonly used as a glutamate uptake inhibitor. The L-threo isomer is also a potent EAAT inhibitor.[1][3] The specific isomer choice may depend on the research question and the specific EAAT subtypes being targeted.
Q3: What is the optimal incubation time for DL-THA in cell culture experiments?
A3: The optimal incubation time for DL-THA is highly dependent on the experimental design and the specific endpoint being measured. Short incubation times (e.g., 10-30 minutes) are often sufficient for acute inhibition of glutamate uptake in uptake assays. For studies investigating downstream effects such as neurotoxicity, longer incubation periods (e.g., 24-48 hours) may be necessary. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific model and assay.
Q4: How should I prepare and store this compound?
A4: DL-THA is typically a solid. For stock solutions, it can be dissolved in aqueous solutions, and solubility can be enhanced with 1eq. NaOH.[1] Stock solutions can be stored at -20°C for up to a month or at -80°C for up to six months.[3][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High background or inconsistent results in glutamate uptake assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell health | Ensure cells are healthy and not overly confluent, which can affect transporter expression and function. |
| DL-THA degradation | Prepare fresh dilutions of DL-THA from a properly stored stock solution for each experiment. |
| Assay temperature | Maintain a consistent and appropriate temperature throughout the assay, as transporter activity is temperature-sensitive. |
| Washing steps | Insufficient washing can lead to high background. Optimize the number and duration of washing steps to effectively remove extracellular radiolabeled substrate. |
Issue 2: Unexpected cell death or toxicity in experiments.
| Possible Cause | Troubleshooting Suggestion |
| Excitotoxicity | Inhibition of glutamate uptake by DL-THA leads to increased extracellular glutamate, which can cause excitotoxicity through overstimulation of glutamate receptors (e.g., NMDA receptors). |
| Co-incubate with antagonists for NMDA and AMPA/kainate receptors (e.g., MK-801 and NBQX) to determine if the observed toxicity is mediated by these receptors.[5] | |
| High concentration of DL-THA | Perform a dose-response experiment to identify the optimal, non-toxic concentration for your experimental setup. |
| Prolonged incubation | A long incubation period can exacerbate excitotoxicity. Consider reducing the incubation time or using a lower concentration of DL-THA. |
Issue 3: Lack of inhibitory effect of DL-THA.
| Possible Cause | Troubleshooting Suggestion |
| Incorrect concentration | Verify the calculations for your working solution concentration. The reported Ki values for EAATs are in the low micromolar range.[1][3] |
| Inactive compound | Ensure the DL-THA has been stored correctly and has not expired. Test a fresh batch of the compound if necessary. |
| Low transporter expression | Confirm the expression of the target EAATs in your cell model using techniques like Western blot or qPCR. |
| Heteroexchange | As a transportable inhibitor, DL-THA can be taken up by cells in exchange for intracellular glutamate, a process known as heteroexchange. This can sometimes mask the inhibitory effect. Consider using a non-transportable inhibitor like DL-TBOA for comparison. |
Experimental Protocols & Data
Glutamate Uptake Inhibition Assay
This protocol is designed to measure the inhibitory effect of DL-THA on glutamate uptake in cultured cells.
Materials:
-
Cultured cells expressing EAATs (e.g., primary astrocytes or HEK293 cells transfected with a specific EAAT subtype)
-
This compound (DL-THA)
-
Radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Seed cells in a 24-well plate and grow to 80-90% confluency.
-
Prepare working solutions of DL-THA at various concentrations in assay buffer.
-
Aspirate the culture medium from the wells and wash the cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the DL-THA working solutions or vehicle control for 10-30 minutes at 37°C.
-
Add the radiolabeled substrate to each well at a final concentration appropriate for the specific EAAT subtype (typically in the low micromolar range).
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. This incubation time should be within the linear range of uptake for the specific cell type.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells by adding cell lysis buffer to each well and incubating for 30 minutes at room temperature.
-
Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the uptake data.
Quantitative Data Summary
Table 1: Inhibitory Constants (Ki) of L-threo-3-Hydroxyaspartic acid for Human EAATs
| EAAT Subtype | Ki (µM) in HEK293 cells |
| EAAT1 | 11[1][3] |
| EAAT2 | 19[1][3] |
| EAAT3 | 14[1][3] |
Table 2: Michaelis-Menten Constants (Km) for Human EAATs in a Membrane Potential Assay
| EAAT Subtype | Km (µM) |
| EAAT1 | 3.6[1] |
| EAAT2 | 3.8[1] |
| EAAT3 | 3.2[1] |
Visualizations
Signaling Pathway of EAAT Inhibition by DL-THA
Caption: Inhibition of EAATs by DL-THA blocks glutamate reuptake.
Experimental Workflow for a Glutamate Uptake Assay
Caption: Step-by-step workflow for a glutamate uptake inhibition assay.
Logical Relationship for Troubleshooting Unexpected Toxicity
References
- 1. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 2. L-(-)-threo-3-Hydroxyaspartic acid, EAAT1-4 inhibitor/non-transportable EAAT5 inhibitor (CAS 7298-99-9) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-threo-3-Hydroxyaspartic Acid Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of DL-threo-3-Hydroxyaspartic acid solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to support your research endeavors.
Stability and Storage Data
Proper storage is critical to maintain the efficacy and stability of this compound. The following tables summarize the recommended storage conditions for the compound in its solid form and as a stock solution.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Shelf Life | Additional Notes |
| -20°C | ≥ 4 years[1] | Keep desiccated. |
| Room Temperature | Stable for shipping | May vary depending on location and conditions.[1][2] |
Table 2: Storage Guidelines for this compound Stock Solutions
| Storage Temperature | Shelf Life | Important Considerations |
| -80°C | Up to 6 months[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2] | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of a Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound for use in various experimental assays.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
1 M NaOH (for solubility enhancement, if necessary)
-
Sterile microcentrifuge tubes or vials
-
0.22 µm syringe filter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Dissolution: Add the appropriate volume of high-purity water to achieve the desired concentration. For example, to prepare a 10 mM stock solution, dissolve 14.91 mg of the compound in 10 mL of water.
-
Solubility Enhancement (if needed): this compound may have limited solubility in neutral water. If the compound does not fully dissolve, ultrasonic agitation can be applied. Additionally, the pH of the solution can be carefully adjusted to 12 with 1 M NaOH to facilitate dissolution.[2]
-
Sterilization: Once fully dissolved, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2] This practice is crucial to prevent degradation from repeated freeze-thaw cycles.
Glutamate Uptake Inhibition Assay
Objective: To measure the inhibitory effect of this compound on glutamate transporter activity in a cell-based assay. This protocol is adapted from established methods for measuring glutamate uptake.[3]
Materials:
-
Cell line expressing the glutamate transporter of interest (e.g., HEK293 cells transfected with EAAT1, EAAT2, or EAAT3)
-
Cell culture medium and reagents
-
This compound stock solution
-
Radiolabeled glutamate (e.g., L-[³H]-glutamate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that allows for optimal growth and transporter expression.
-
Pre-incubation: On the day of the experiment, wash the cells with pre-warmed assay buffer. Then, pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a defined period (e.g., 10-30 minutes) at 37°C.
-
Initiation of Uptake: To start the uptake reaction, add the assay buffer containing a known concentration of radiolabeled glutamate to each well.
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radiolabeled glutamate using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of inhibition of glutamate uptake against the concentration of the inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: High-purity water is the recommended solvent.[2] If solubility is an issue, the pH of the solution can be adjusted to 12 with 1 M NaOH to aid dissolution.[2]
Q2: How should I store the stock solution to ensure its stability?
A2: For long-term storage (up to 6 months), it is recommended to store aliquots of the stock solution at -80°C. For short-term storage (up to 1 month), -20°C is suitable.[2] It is crucial to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: What is the expected stability of the solid compound?
A3: When stored at -20°C and kept desiccated, the solid form of this compound is stable for at least four years.[1]
Q4: Are there any known degradation pathways for this compound in solution?
Q5: What are the potential downstream signaling effects of inhibiting glutamate transporters with this compound?
A5: Inhibition of glutamate transporters can lead to an increase in extracellular glutamate levels. This can, in turn, affect various signaling pathways. Aberrant glutamate signaling has been linked to the modulation of the MAPK and PI3K/Akt pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution during storage. | The concentration may be too high for the storage temperature, or the pH may have shifted. | Gently warm the solution and vortex to redissolve. Consider preparing a fresh, lower concentration stock solution. Ensure the pH of the stock solution is appropriate for solubility. |
| Inconsistent results in glutamate uptake assays. | 1. Repeated freeze-thaw cycles of the stock solution. 2. Variability in cell health or transporter expression. 3. Inconsistent incubation times. | 1. Always use fresh aliquots of the stock solution for each experiment. 2. Ensure consistent cell culture conditions and passage numbers. 3. Use a timer to ensure precise and consistent incubation times for all experimental conditions. |
| No inhibitory effect observed in the assay. | 1. The concentration of the inhibitor may be too low. 2. The compound may have degraded. 3. The glutamate transporter subtype may not be sensitive to this inhibitor. | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Prepare a fresh stock solution from the solid compound. 3. Confirm the expression and sensitivity of the glutamate transporter subtype in your cell model. |
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of experimental design and the underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.
Caption: Workflow for preparing a stable stock solution of this compound.
Caption: Experimental workflow for a glutamate uptake inhibition assay.
Caption: Signaling pathways affected by glutamate transporter inhibition.
References
Technical Support Center: Addressing Compensatory Mechanisms to DL-threo-β-Hydroxyaspartic Acid (DL-TBOA) Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving the glutamate transporter inhibitor, DL-threo-β-Hydroxyaspartic acid (DL-TBOA).
I. FAQs: Understanding DL-TBOA and Compensatory Mechanisms
Q1: What is the primary mechanism of action of DL-TBOA?
A1: DL-TBOA is a potent, competitive, and non-transportable antagonist of excitatory amino acid transporters (EAATs).[1][2][3][4] It blocks the uptake of glutamate from the synaptic cleft and extracellular space into neurons and glial cells. By inhibiting EAATs, DL-TBOA increases the extracellular concentration and residence time of glutamate.
Q2: What are the known inhibitory constants (IC₅₀ and Kᵢ) of DL-TBOA for different EAAT subtypes?
A2: DL-TBOA exhibits varying affinities for the different EAAT subtypes. The following table summarizes the reported inhibitory constants.
| EAAT Subtype | IC₅₀ (µM) | Kᵢ (µM) |
| EAAT1 (GLAST) | 70[1][2][3] | 2.9[2] |
| EAAT2 (GLT-1) | 6[1][2][3] | 2.2[2], 5.7[4] |
| EAAT3 (EAAC1) | 6[1][2][3] | 9.3[2] |
| EAAT4 | - | 4.4[1][2] |
| EAAT5 | - | 3.2[1][2] |
Q3: What are the expected acute effects of DL-TBOA treatment in a neuronal culture or brain slice?
A3: Acute application of DL-TBOA leads to a rapid increase in extracellular glutamate concentration. This can result in the potentiation of glutamatergic neurotransmission, activation of extrasynaptic glutamate receptors, and, at higher concentrations or with prolonged exposure, excitotoxicity and neuronal cell death.[5]
Q4: What are the potential long-term compensatory mechanisms to chronic DL-TBOA treatment?
A4: The cellular and molecular responses to chronic glutamate transporter inhibition are complex and can involve several adaptive changes:
-
Alterations in EAAT Expression: While direct evidence for DL-TBOA-induced changes is still emerging, studies on other models of impaired glutamate transport suggest that the expression of EAAT subtypes can be dynamically regulated. For instance, in some pathological conditions with glutamate dysregulation, an upregulation of EAAT3 has been observed, potentially as a compensatory mechanism.
-
Changes in Glutamate Receptor Expression and Composition: Prolonged exposure to elevated extracellular glutamate can lead to alterations in the expression and subunit composition of glutamate receptors. This can include changes in the density of AMPA and NMDA receptors at the synapse.
-
Involvement of Alternative Glutamate Clearance Mechanisms: The cystine/glutamate antiporter (System xc-) can contribute to extracellular glutamate levels and may be modulated in response to changes in glutamate homeostasis.[6][7]
II. Troubleshooting Guides
Problem 1: Inconsistent or No Effect of DL-TBOA in my Experiment.
| Possible Cause | Troubleshooting Step |
| Improper Drug Preparation/Storage | DL-TBOA is soluble in DMSO and water with gentle warming.[2] Prepare fresh stock solutions and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles. Confirm the final concentration in your experimental medium. |
| Incorrect Concentration Used | Refer to the IC₅₀ values in the FAQ section. The effective concentration can vary depending on the experimental system and the density of EAATs. A dose-response curve is recommended to determine the optimal concentration for your specific application. |
| Degradation of the Compound | Ensure the compound has been stored correctly and is within its expiration date. If in doubt, use a fresh batch of DL-TBOA. |
| Low Expression of EAATs in the Experimental System | Verify the expression of EAAT subtypes (EAAT1, EAAT2, EAAT3) in your cell line or tissue using Western blot or qPCR. Some cell lines may have very low endogenous expression of glutamate transporters. |
Problem 2: Excessive Cell Death or Excitotoxicity Observed.
| Possible Cause | Troubleshooting Step |
| DL-TBOA Concentration is too High | Reduce the concentration of DL-TBOA. Even at concentrations near the IC₅₀, prolonged exposure can lead to significant glutamate accumulation and excitotoxicity.[5] |
| Prolonged Exposure Time | Decrease the duration of DL-TBOA treatment. The neurotoxic effects of DL-TBOA are time-dependent. |
| Vulnerability of the Neuronal Population | Certain neuronal populations are more susceptible to excitotoxicity. Consider using glutamate receptor antagonists (e.g., NBQX for AMPA receptors, AP5 for NMDA receptors) to mitigate excitotoxicity if the primary goal is to study other effects of EAAT inhibition. |
Problem 3: Difficulty Interpreting Changes in Synaptic Plasticity (LTP/LTD).
| Possible Cause | Troubleshooting Step |
| Basal Synaptic Transmission is Altered | DL-TBOA can enhance basal synaptic transmission by increasing ambient glutamate levels. Ensure you have a stable baseline recording before inducing LTP or LTD. Compare the effects of DL-TBOA on basal transmission to a vehicle control. |
| Occlusion of Plasticity Mechanisms | The elevated extracellular glutamate caused by DL-TBOA may partially activate signaling pathways involved in LTP or LTD, potentially occluding further plasticity. Compare the magnitude of LTP/LTD in the presence and absence of DL-TBOA. |
| Activation of Extrasynaptic Receptors | DL-TBOA can lead to the activation of extrasynaptic NMDA receptors, which are often linked to LTD induction. Consider using antagonists specific for extrasynaptic NMDA receptor subunits if you are investigating LTP. |
III. Experimental Protocols
Protocol 1: Western Blot Analysis of EAAT Subtype Expression
This protocol is designed to assess changes in the protein levels of EAAT1, EAAT2, and EAAT3 in response to chronic DL-TBOA treatment.
1. Sample Preparation:
- Culture primary neurons or astrocytes, or use brain tissue homogenates.
- Treat cells with DL-TBOA (e.g., 10-50 µM) or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
- Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Load equal amounts of protein (20-30 µg) per lane on a 4-12% Bis-Tris polyacrylamide gel.
- Run the gel until adequate separation is achieved.
- Transfer proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
- Anti-EAAT1 (GLAST)
- Anti-EAAT2 (GLT-1)
- Anti-EAAT3 (EAAC1)
- Anti-β-actin or Anti-GAPDH (as a loading control)
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Apply an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using a chemiluminescence imaging system.
- Quantify band intensities using image analysis software and normalize to the loading control.
Workflow for Western Blot Analysis
Protocol 2: Glutamate Uptake Assay
This protocol measures the functional activity of glutamate transporters.
1. Cell Preparation:
- Plate cells (e.g., primary astrocytes or HEK293 cells expressing specific EAAT subtypes) in 24-well plates.
- If investigating chronic effects, pre-treat cells with DL-TBOA or vehicle for the desired duration.
2. Assay Procedure:
- Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer.
- Pre-incubate cells for 10-15 minutes at 37°C in KRH buffer.
- Initiate the uptake by adding KRH buffer containing a known concentration of L-[³H]glutamate and unlabeled glutamate.
- To differentiate between EAAT subtypes, selective inhibitors can be used in parallel wells (e.g., DHK for EAAT2).
- Incubate for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
3. Measurement:
- Lyse the cells with 0.1 M NaOH.
- Transfer the lysate to a scintillation vial.
- Add scintillation cocktail and measure radioactivity using a scintillation counter.
- Normalize the counts to the protein concentration in each well.
Glutamate Uptake Assay Workflow
Protocol 3: Electrophysiological Recording of Synaptic Plasticity
This protocol outlines the steps to measure long-term potentiation (LTP) or long-term depression (LTD) in brain slices.
1. Slice Preparation:
- Acutely prepare brain slices (e.g., hippocampal or cortical) from rodents.
- Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.
2. Recording:
- Transfer a slice to the recording chamber and perfuse with aCSF.
- Obtain whole-cell patch-clamp recordings from a neuron or field excitatory postsynaptic potential (fEPSP) recordings in the desired brain region.
- Establish a stable baseline of synaptic responses for at least 20 minutes.
3. Induction of Plasticity:
- For LTP: Apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
- For LTD: Apply a low-frequency stimulation (LFS) protocol (e.g., 1-5 Hz for 5-15 minutes).
4. Post-Induction Recording:
- Continue recording synaptic responses for at least 60 minutes after the induction protocol to assess the maintenance of LTP or LTD.
- To investigate the effects of DL-TBOA, the drug can be bath-applied during the baseline, induction, and/or post-induction phases.
Signaling Pathway in LTP/LTD
References
- 1. DL-TBOA | EAAT inhibitor | Hello Bio [hellobio.com]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cystine/Glutamate Antiporter System xc− in Health and Disease: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Main path and byways: non-vesicular glutamate release by system xc− as an important modifier of glutamatergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting DL-threo-3-Hydroxyaspartic Acid Effects on Cell Viability
Welcome to the technical support center for researchers utilizing DL-threo-3-Hydroxyaspartic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro cell viability experiments.
FAQS: Understanding this compound
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (THA) is a glutamate analog that acts as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). EAATs are responsible for the uptake of glutamate from the extracellular space into cells. By blocking these transporters, THA leads to an accumulation of extracellular glutamate.
Q2: How does inhibiting glutamate transporters affect cell viability?
A2: The inhibition of glutamate uptake by THA can lead to an increase in the extracellular concentration of glutamate.[1] This can cause overstimulation of glutamate receptors, particularly N-methyl-D-aspartate (NMDA) receptors, on neurons.[2] This phenomenon, known as excitotoxicity, results in excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways, ultimately leading to cell death.[3][4]
Q3: Can this compound have neuroprotective effects?
A3: While high concentrations of extracellular glutamate are neurotoxic, under certain pathological conditions like ischemia, EAATs can operate in reverse, releasing glutamate into the extracellular space. In such scenarios, partial inhibition of these transporters by compounds like THA could potentially be neuroprotective by reducing this reverse transport.
Q4: What are the different subtypes of EAATs, and does this compound inhibit them selectively?
A4: There are five main subtypes of EAATs: EAAT1 (GLAST), EAAT2 (GLT-1), EAAT3 (EAAC1), EAAT4, and EAAT5. This compound is a broad-spectrum EAAT inhibitor and does not show significant selectivity for a particular subtype.[5]
Troubleshooting Guides for Cell Viability Experiments
Here we address specific issues that may arise during your experiments with this compound.
Issue 1: No observable decrease in cell viability after treatment.
Q: I have treated my neuronal cell culture with this compound, but I am not seeing the expected cytotoxic effect. What could be the reason?
A: Several factors could contribute to the lack of an observable effect. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Concentration Optimization: The concentration of THA required to induce excitotoxicity can vary significantly between different cell lines due to variations in EAAT expression levels and sensitivity to glutamate.
-
Recommendation: Perform a dose-response experiment with a wide range of THA concentrations (e.g., 10 µM to 1 mM). It is crucial to determine the optimal concentration for your specific cell model.
-
-
Incubation Time: The cytotoxic effects of THA are time-dependent. Short incubation periods may not be sufficient to induce significant cell death.
-
Recommendation: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
-
Cell Density: High cell densities can lead to rapid depletion of nutrients and accumulation of waste products, which can mask the specific effects of THA. Conversely, very low densities might make cells more susceptible to any manipulation.
-
Recommendation: Optimize the cell seeding density to ensure logarithmic growth throughout the experiment.
-
-
Glutamate in Culture Medium: The basal concentration of glutamate in your cell culture medium can influence the outcome. If the medium already contains high levels of glutamate, the effect of inhibiting its uptake might be more pronounced. Conversely, in a glutamate-free medium, the effect of THA will depend on the endogenous glutamate release by the cells.
-
Recommendation: Check the formulation of your cell culture medium. Consider using a medium with a defined glutamate concentration or a glutamate-free medium supplemented with a known amount of glutamate for more controlled experiments.
-
-
Presence of Glutamine: Glutamine can be converted to glutamate by the enzyme glutaminase, which is present in many cell types.
-
Recommendation: Be aware of the glutamine concentration in your medium, as it can be a source of glutamate. For certain experiments, a glutamine-free medium might be considered.
-
Logical Workflow for Troubleshooting "No Effect"
Caption: Troubleshooting workflow for absence of cytotoxicity.
Issue 2: High variability between replicate wells.
Q: My cell viability assay results show significant variability between replicate wells treated with this compound. How can I improve the consistency of my results?
A: High variability can obscure the true effect of the compound. Here are some common causes and solutions:
Troubleshooting Steps:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a common source of variability.
-
Recommendation: Ensure a single-cell suspension before seeding and use appropriate pipetting techniques to distribute cells evenly.
-
-
Edge Effects: Wells on the periphery of the plate are more prone to evaporation, leading to changes in media concentration and temperature.
-
Recommendation: Avoid using the outer wells of the plate for experiments. Fill them with sterile PBS or media to maintain a humidified environment.
-
-
Compound Precipitation: this compound has limited solubility in aqueous solutions at neutral pH. Precipitation of the compound can lead to inconsistent concentrations in the wells.
-
Recommendation: Prepare stock solutions in an appropriate solvent (e.g., 1N NaOH followed by neutralization) and ensure complete dissolution before adding to the culture medium. Visually inspect the wells for any signs of precipitation after treatment.
-
-
Assay-Specific Artifacts: The chosen viability assay might be susceptible to interference from the compound or the experimental conditions.
-
Recommendation: Review the troubleshooting guide for your specific assay (MTT, LDH, etc.) and consider potential interactions.
-
Issue 3: Unexpected results with cell viability assays (MTT or LDH).
Q: I am using an MTT assay, and the results are not correlating with visual inspection of cell death. Or, my LDH assay shows high background levels. What could be causing these discrepancies?
A: Both MTT and LDH assays have their own set of potential artifacts, which can be exacerbated when working with compounds that affect cellular metabolism and membrane integrity.
Troubleshooting for MTT Assay:
-
Interference with Mitochondrial Respiration: Since THA-induced excitotoxicity affects mitochondrial function, this can directly impact the reduction of MTT to formazan, leading to results that may not solely reflect the number of viable cells.
-
Recommendation: Corroborate MTT results with a different viability assay that relies on a different principle, such as a trypan blue exclusion assay or an LDH assay.
-
-
Compound Interference: Some compounds can directly reduce MTT or interfere with the absorbance reading.[6][7][8]
-
Recommendation: Run a cell-free control with THA and MTT to check for any direct chemical reaction.
-
Troubleshooting for LDH Assay:
-
High Background LDH in Serum: Fetal bovine serum (FBS) and other sera can contain LDH, leading to high background readings.[4]
-
Recommendation: Use a serum-free medium for the duration of the experiment or use a medium with low LDH content. Alternatively, measure the background LDH level in the medium and subtract it from the experimental values.
-
-
Compound Interference: Although less common, some compounds might inhibit or activate the LDH enzyme.
-
Recommendation: Perform a control experiment by adding THA to a known amount of LDH to check for any direct effect on enzyme activity.
-
Experimental Workflow for Validating Viability Assay Results
Caption: Workflow for validating unexpected viability assay results.
Quantitative Data Summary
The following tables provide a summary of inhibitory concentrations of this compound on EAATs and typical cytotoxic concentrations of glutamate for different cell lines. Direct cytotoxic IC50 values for this compound are not widely reported in the literature, as its effect is indirect via glutamate accumulation.
Table 1: Inhibitory Potency of this compound on Human EAATs
| EAAT Subtype | Ki (µM) | Cell Line | Reference |
| EAAT1 | 11 | HEK293 | [5][9] |
| EAAT2 | 19 | HEK293 | [5][9] |
| EAAT3 | 14 | HEK293 | [5][9] |
Table 2: Reported Glutamate-Induced Excitotoxicity in Various Cell Lines
| Cell Line | Glutamate Concentration | Incubation Time | Effect | Reference |
| Primary Cortical Neurons | 50-100 µM | 5 minutes | ED50 for neuronal degeneration | [2] |
| iCell GABANeurons | 0.115 - 0.147 mM | 48 hours | IC50 for cell viability | [10] |
| PC12 | 5-10 mM | Not specified | Cytotoxicity independent of NMDA receptors | [4] |
| SH-SY5Y | Not specified | Not specified | Glutamate-induced toxicity observed | [4] |
| HT-22 | Not specified | Not specified | Glutamate-induced oxidative stress | [4] |
Note: The effective concentration of this compound to induce cytotoxicity will depend on the rate of endogenous glutamate release in the specific cell culture system.
Experimental Protocols
MTT Cell Viability Assay Protocol (Adapted for Excitotoxicity Studies)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24-48 hours.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol (Adapted for Excitotoxicity Studies)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Total LDH (Lysis Control): To determine the maximum LDH release, lyse the untreated control cells with a lysis buffer (provided with most kits) and measure the LDH activity.
-
Calculation: Calculate the percentage of cytotoxicity based on the ratio of LDH released in the treated wells to the total LDH in the lysed wells, after subtracting the background LDH from the medium.
Signaling Pathway Diagrams
Glutamate Excitotoxicity Signaling Pathway
Caption: Glutamate excitotoxicity signaling cascade.
References
- 1. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Researching glutamate - induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Technical Support Center: DL-threo-3-Hydroxyaspartic Acid
Welcome to the technical support center for DL-threo-3-Hydroxyaspartic acid. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and provide deeper insights into its application.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound (DL-THA) is a competitive inhibitor of excitatory amino acid transporters (EAATs).[1][2][3][4] It blocks the uptake of glutamate by these transporters, leading to an increase in the extracellular concentration of glutamate.[1][5]
Q2: Which specific EAAT subtypes are inhibited by this compound?
A2: The L-threo isomer, L-(-)-threo-3-Hydroxyaspartic acid, is a potent inhibitor of EAAT1, EAAT2, and EAAT3.[4][6][7] It acts as a transportable inhibitor for EAAT1-4 and a non-transportable inhibitor for EAAT5.[4][6] A derivative, DL-threo-β-benzyloxyaspartate (TBOA), is a potent non-transportable blocker of EAAT1, EAAT2, and EAAT3.[2]
Q3: How does pH affect the activity of glutamate transporters and this compound?
A3: The activity of glutamate transporters is known to be pH-dependent. Acidification of the extracellular environment can lead to a depolarization-induced inhibition of glial glutamate transporter activity.[8] For instance, a decrease in extracellular pH has been shown to stimulate the release of D-aspartate (a substrate of EAATs) by reversing the direction of the transporter.[9] While specific data on the pH-dependent inhibitory profile of this compound is limited, the overall activity of the system is clearly influenced by pH. It is also noted that EAAT transporters are generally inhibited by low pH.[10]
Q4: What are the downstream consequences of inhibiting EAATs with this compound?
A4: By inhibiting glutamate uptake, this compound increases the concentration of glutamate in the synaptic cleft.[1][5] This can lead to excessive stimulation of glutamate receptors, a phenomenon known as excitotoxicity, which can result in neuronal damage and death.[5] This prolonged activation of glutamate receptors can also influence downstream signaling pathways involved in synaptic plasticity, cell survival, and apoptosis. In some contexts, this inhibition can potentiate the neurotoxic effects of synaptically released glutamate.[11]
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition Observed in Glutamate Uptake Assay
| Possible Cause | Troubleshooting Step |
| Incorrect pH of Assay Buffer | Verify the pH of your assay buffer. EAAT activity is sensitive to pH changes. Ensure the pH is stable and within the optimal range for your experimental setup (typically around 7.4 for physiological assays).[8][9] |
| Degradation of this compound | Prepare fresh solutions of this compound for each experiment. If using a stock solution, ensure it has been stored properly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[3] |
| Low Inhibitor Concentration | The reported Ki and IC50 values for L-threo-3-Hydroxyaspartic acid are in the micromolar range.[4][6][7] Ensure your working concentration is appropriate to observe inhibition. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Issues with Cell/Synaptosome Viability | Confirm the viability of your cells or synaptosomes. Poor health of the experimental system can lead to compromised transporter function and unreliable results. |
| Competitive Inhibition by High Substrate Concentration | As a competitive inhibitor, the apparent potency of this compound will be affected by the concentration of the substrate (e.g., glutamate or D-aspartate). Consider using a substrate concentration around the Km value for the transporter to accurately determine the inhibitor's potency. |
Issue 2: High Background Signal in Glutamate Uptake Assay
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Radiotracer | Increase the number of wash steps and ensure the washing buffer is at a cold temperature to minimize non-specific binding of the radiolabeled substrate. |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile, filtered buffers to avoid contamination that could interfere with the assay.[3] |
| Sub-optimal Assay Conditions | Optimize incubation times and temperatures. Shortening the incubation time may help reduce non-specific uptake. |
| Heteroexchange | Be aware that transportable inhibitors like L-threo-3-hydroxyaspartic acid can cause the release of intracellular glutamate through heteroexchange, which might contribute to the background signal.[1] Consider using a non-transportable inhibitor like TBOA for comparison.[2] |
Quantitative Data Summary
The inhibitory activity of L-threo-3-Hydroxyaspartic acid on various human excitatory amino acid transporters (EAATs) expressed in HEK293 cells is summarized below.
| Transporter Subtype | Inhibition Constant (Ki) |
| EAAT1 | 11 µM[4][6][7][12] |
| EAAT2 | 19 µM[4][6][7][12] |
| EAAT3 | 14 µM[4][6][7][12] |
Data is for the L-threo isomer.
Experimental Protocols
Protocol: Glutamate Uptake Inhibition Assay in Cell Culture
This protocol is a general guideline for assessing the inhibitory effect of this compound on glutamate uptake in cultured cells expressing EAATs.
Materials:
-
Cultured cells expressing the EAAT subtype of interest (e.g., HEK293, COS-7)
-
This compound
-
Radiolabeled substrate (e.g., [³H]D-aspartate or [¹⁴C]L-glutamate)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES, pH 7.4)
-
Wash Buffer (ice-cold Assay Buffer)
-
Scintillation fluid and vials
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that allows for optimal transporter expression and activity at the time of the assay.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound. Note that dissolution in water may require pH adjustment.[3]
-
Prepare serial dilutions of the inhibitor in Assay Buffer to generate a range of concentrations for the dose-response curve.
-
Prepare the radiolabeled substrate solution in Assay Buffer at a concentration appropriate for the specific EAAT subtype (typically near the Km value).
-
-
Assay Performance:
-
Wash the cells with pre-warmed Assay Buffer.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the uptake by adding the radiolabeled substrate solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of the initial rate of uptake.
-
-
Termination of Uptake:
-
Rapidly aspirate the radioactive solution.
-
Wash the cells multiple times with ice-cold Wash Buffer to remove unincorporated radiolabel.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials containing scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for a glutamate uptake inhibition assay.
Caption: Inhibition of glutamate uptake and its downstream consequences.
References
- 1. Inhibition of uptake unmasks rapid extracellular turnover of glutamate of nonvesicular origin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate Transporters | Tocris Bioscience [tocris.com]
- 5. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-(-)-threo-3-Hydroxyaspartic acid | Glutamate (EAAT) Transporter Inhibitors: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pH modulation of glial glutamate transporters regulates synaptic transmission in the nucleus of the solitary tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of extracellular pH reductions on [(3)H]D-aspartate and [(3)H]noradrenaline release by presynaptic nerve terminals isolated from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pH-dependent increase in neuronal glutamate efflux in vitro: possible involvement of ASCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurotoxicity of L-glutamate and DL-threo-3-hydroxyaspartate in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Potency of DL-threo-3-Hydroxyaspartic Acid and L-trans-pyrrolidine-2,4-dicarboxylate as Glutamate Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and mechanisms of action of two widely used glutamate transporter inhibitors: DL-threo-3-Hydroxyaspartic acid and L-trans-pyrrolidine-2,4-dicarboxylate. The information presented is compiled from peer-reviewed scientific literature to assist researchers in selecting the appropriate tool for their studies on glutamatergic neurotransmission.
Quantitative Comparison of Inhibitory Potency
The inhibitory activities of this compound and L-trans-pyrrolidine-2,4-dicarboxylate have been characterized against various excitatory amino acid transporters (EAATs). The following table summarizes their reported inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). Lower values indicate higher potency.
| Compound | Transporter Subtype | Assay System | Measured Value (µM) | Reference |
| L-(-)-threo-3-Hydroxyaspartic acid | Human EAAT1 | HEK293 cells ([³H]-D-Asp uptake) | Kᵢ = 11 | [1][2][3] |
| Human EAAT2 | HEK293 cells ([³H]-D-Asp uptake) | Kᵢ = 19 | [1][2][3] | |
| Human EAAT3 | HEK293 cells ([³H]-D-Asp uptake) | Kᵢ = 14 | [1][2][3] | |
| DL-threo-β-Hydroxyaspartic Acid | Human EAAT1 | COS-1 cells (Glutamate uptake) | IC₅₀ = 96 | [4] |
| Human EAAT2 | COS-1 cells (Glutamate uptake) | IC₅₀ = 31 | [4] | |
| EAAT4 | Xenopus oocytes | Kᵢ = 0.6 | [4] | |
| EAAT5 | Xenopus oocytes | Kᵢ = 2.5 | [4] | |
| L-trans-pyrrolidine-2,4-dicarboxylate | L-glutamate uptake | Rat cortical synaptosomes | IC₅₀ = 8 | [5] |
| L-aspartate uptake | Rat cortical synaptosomes | IC₅₀ = 13 | [5] | |
| L-glutamate uptake | Rat cerebellar synaptosomes | IC₅₀ = 4 | [5] | |
| L-aspartate uptake | Rat cerebellar synaptosomes | IC₅₀ = 8 | [5] | |
| D-[³H]aspartate uptake | Cerebellar granule cells & cortical astrocytes | Kᵢ = 40-145 | [6] |
Mechanism of Action
While both compounds inhibit glutamate uptake, their mechanisms of interaction with the transporters differ significantly.
This compound is a competitive inhibitor that is also transported by EAATs 1-4.[1][3] However, it is a non-transportable inhibitor of EAAT5.[1][3] Its action primarily involves blocking the binding of glutamate to the transporter.
L-trans-pyrrolidine-2,4-dicarboxylate (L-trans-PDC) is also a competitive inhibitor and a substrate for glutamate transporters.[6][7] A key feature of L-trans-PDC is its ability to induce heteroexchange, a process where the uptake of L-trans-PDC is coupled with the release of intracellular glutamate.[8] This can lead to an increase in extracellular glutamate levels, which can have secondary effects on neuronal activity, including excitotoxicity.[8]
Experimental Protocols
The determination of inhibitory constants for glutamate transporter inhibitors typically involves radiolabeled substrate uptake assays. Below is a generalized protocol that can be adapted for various expression systems.
Objective: To determine the IC₅₀ and/or Kᵢ of a test compound for a specific glutamate transporter subtype.
Materials:
-
Cell line expressing the target EAAT subtype (e.g., HEK293, COS-1) or synaptosomal preparations.
-
Radiolabeled substrate (e.g., [³H]-D-aspartate or [³H]-L-glutamate).
-
Test compounds: this compound and L-trans-pyrrolidine-2,4-dicarboxylate.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the target EAAT subtype under appropriate conditions.
-
Plate the cells in a suitable format (e.g., 24- or 96-well plates) and allow them to adhere.
-
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds in an appropriate solvent.
-
Prepare serial dilutions of the test compounds in assay buffer to achieve a range of final concentrations.
-
Prepare the radiolabeled substrate solution in assay buffer at a concentration close to its Kₘ for the target transporter.
-
-
Uptake Assay:
-
Wash the plated cells with assay buffer to remove culture medium.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the uptake reaction by adding the radiolabeled substrate to each well.
-
Incubate for a short period (e.g., 5-10 minutes) to ensure measurement of initial uptake rates.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells (e.g., with NaOH or a commercial lysis buffer).
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor or in Na⁺-free buffer) from all measurements.
-
Plot the percentage of specific uptake versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
If the mechanism of inhibition is competitive, the Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([S]/Kₘ)) where [S] is the concentration of the radiolabeled substrate and Kₘ is its Michaelis-Menten constant.
-
Summary and Recommendations
-
Potency: Both this compound and L-trans-pyrrolidine-2,4-dicarboxylate are potent inhibitors of glutamate transporters, with inhibitory constants in the low micromolar range. The relative potency can vary depending on the transporter subtype and the experimental system used.
-
Mechanism: The most critical difference lies in their mechanism of action. This compound acts as a more straightforward competitive inhibitor. In contrast, L-trans-PDC's ability to induce glutamate release via heteroexchange can complicate the interpretation of experimental results, as observed effects may be due to increased extracellular glutamate rather than direct inhibition of uptake.
-
Selection Criteria:
-
For studies aiming to purely block glutamate uptake without the confounding factor of glutamate release, This compound is the more suitable choice.
-
L-trans-pyrrolidine-2,4-dicarboxylate may be useful in studies specifically investigating the phenomenon of transporter-mediated glutamate release or when a transportable inhibitor is required. However, researchers must be cautious about the potential for excitotoxic effects and secondary activation of glutamate receptors.
-
This guide is intended to provide a comparative overview. Researchers are encouraged to consult the primary literature for more detailed information and to select the compound and experimental conditions most appropriate for their specific research questions.
References
- 1. Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of glutamate transporter heterogeneity using synaptosomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic screening of glutamatergic mouse brain synaptosomes isolated by fluorescence activated sorting | The EMBO Journal [link.springer.com]
- 4. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1-Transfected Human Embryonic Kidney 293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A computational approach yields selective inhibitors of human excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Specificity of DL-threo-3-Hydroxyaspartic Acid for EAAT Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory specificity of DL-threo-3-Hydroxyaspartic acid (DL-TBOA), a non-transportable blocker of excitatory amino acid transporters (EAATs), across various EAAT subtypes. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in selecting appropriate tools for studying glutamate transport and its role in neurological function and disease.
Comparative Analysis of DL-TBOA Specificity
DL-TBOA exhibits broad-spectrum inhibitory activity against multiple EAAT subtypes, albeit with varying potencies. The following table summarizes the reported inhibitory constants (IC50 or Ki) of DL-TBOA for human EAAT subtypes, providing a clear comparison of its specificity.
| EAAT Subtype | Inhibition Constant (μM) | Assay System | Reference |
| EAAT1 (GLAST) | 70 (IC50) | Not specified | [1][2][3] |
| 42 (Ki) | [14C]glutamate uptake in COS-1 cells | [2][4] | |
| 9.3 (Ki) | [3H]-d-Asp uptake in HEK293 cells | [1][3] | |
| 2.8 (Km) | FLIPR Membrane Potential (FMP) assay | [1][3] | |
| EAAT2 (GLT-1) | 6 (IC50) | Not specified | [1][2][3] |
| 5.7 (Ki) | [14C]glutamate uptake in COS-1 cells | [2][4] | |
| 2.2 (Ki) | [3H]-d-Asp uptake in HEK293 cells | [1][3] | |
| 0.59 (Km) | FLIPR Membrane Potential (FMP) assay | [1][3] | |
| EAAT3 (EAAC1) | 6 (IC50) | Not specified | [1][2][3] |
| 9.3 (Ki) | [3H]-d-Asp uptake in HEK293 cells | [1][3] | |
| 1.8 (Km) | FLIPR Membrane Potential (FMP) assay | [1][3] | |
| EAAT4 | 4.4 (Ki) | Not specified | [1][2][3] |
| EAAT5 | 3.2 (Ki) | Not specified | [1][2][3] |
Note: IC50 is the half-maximal inhibitory concentration, Ki is the inhibition constant, and Km is the Michaelis-Menten constant. Lower values indicate higher potency. The variability in reported values can be attributed to different experimental systems and assay conditions.
Experimental Methodologies
The determination of the inhibitory constants for DL-TBOA on EAAT subtypes relies on several key experimental techniques. Below are detailed protocols for the most common assays cited in the literature.
[3H]-D-Aspartate Uptake Assay
This is a widely used method to directly measure the transport activity of EAATs.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) or COS-1 cells are cultured in appropriate media.
-
Cells are transiently or stably transfected with plasmids encoding the specific human EAAT subtype (EAAT1, EAAT2, or EAAT3).
2. Assay Procedure:
-
Transfected cells are seeded into 24- or 48-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Cells are pre-incubated for a short period (e.g., 10-15 minutes) at 37°C with varying concentrations of the inhibitor (DL-TBOA).
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of [3H]-D-aspartate (a radiolabeled substrate for EAATs) and the corresponding inhibitor concentration.
-
The reaction is allowed to proceed for a defined period (e.g., 5-10 minutes) at 37°C.
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.
3. Data Analysis:
-
The amount of [3H]-D-aspartate uptake is plotted against the concentration of the inhibitor.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and its Km value for the specific transporter.
FLIPR Membrane Potential (FMP) Assay
This high-throughput assay indirectly measures EAAT activity by detecting changes in membrane potential associated with the electrogenic nature of glutamate transport.
1. Cell Preparation:
-
HEK293 cells stably expressing the EAAT subtype of interest are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and the cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a suitable buffer for a specific time (e.g., 30-60 minutes) at 37°C. This dye changes its fluorescence intensity in response to changes in membrane potential.
3. Assay on FLIPR Instrument:
-
The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken.
-
The instrument then adds the substrate (e.g., glutamate or D-aspartate) to the wells, and the change in fluorescence is monitored in real-time.
-
For inhibitor studies, cells are pre-incubated with the inhibitor (DL-TBOA) before the addition of the substrate.
4. Data Analysis:
-
The change in fluorescence intensity reflects the transporter activity.
-
For substrates, the concentration-response curve is used to determine the Km value.
-
For inhibitors, the reduction in the substrate-induced fluorescence change at different inhibitor concentrations is used to calculate the IC50 and subsequently the Ki value.
Electrophysiological Recording in Xenopus Oocytes
This technique provides a direct measure of the ionic currents associated with EAAT activity.
1. Oocyte Preparation and Injection:
-
Oocytes are harvested from Xenopus laevis frogs.
-
cRNA encoding the specific EAAT subtype is microinjected into the oocytes.
-
The oocytes are incubated for several days to allow for protein expression.
2. Two-Electrode Voltage Clamp (TEVC):
-
An injected oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current to clamp the membrane potential at a desired holding potential.
-
The substrate (glutamate) is applied to the oocyte, and the resulting inward current, which is carried by the co-transported ions and the substrate, is recorded.
3. Inhibitor Characterization:
-
To test the effect of an inhibitor like DL-TBOA, the oocyte is first exposed to the inhibitor, and then the substrate is co-applied with the inhibitor.
-
The reduction in the substrate-induced current in the presence of the inhibitor is measured.
4. Data Analysis:
-
Dose-response curves are generated by applying different concentrations of the inhibitor, and the IC50 is determined.
-
This method can also distinguish between competitive and non-competitive inhibitors by analyzing the current-voltage relationships in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
The inhibition of EAATs by DL-TBOA can have significant downstream effects on cellular signaling pathways due to the accumulation of extracellular glutamate.
Signaling Pathways Affected by EAAT Inhibition
Inhibition of EAATs, particularly the predominantly glial EAAT1 and EAAT2, leads to an increase in synaptic glutamate levels. This can result in the overstimulation of glutamate receptors on neurons, leading to excitotoxicity. Key signaling pathways implicated include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): Chronic inflammation and elevated glutamate levels can activate the NF-κB pathway, which in turn can downregulate the expression of EAAT2, creating a positive feedback loop that exacerbates excitotoxicity.
-
PI3K/Akt Pathway: This pathway is involved in cell survival and has been shown to be modulated by EAAT activity.
-
Protein Kinase C (PKC): PKC can phosphorylate EAATs and modulate their activity and trafficking.
References
Validating EAAT Inhibition: A Comparative Guide to DL-threo-β-Hydroxyaspartic Acid and its Alternatives using Electrophysiology
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DL-threo-β-hydroxyaspartic acid (DL-TBOA) with other commonly used Excitatory Amino Acid Transporter (EAAT) inhibitors. The focus is on electrophysiological validation, with supporting experimental data and detailed protocols to aid in the selection of the most appropriate inhibitor for specific research needs.
Excitatory Amino Acid Transporters (EAATs) play a crucial role in maintaining synaptic integrity by clearing glutamate from the synaptic cleft. Their dysfunction is implicated in various neurological disorders, making them a key target for therapeutic intervention. Validating the efficacy and mechanism of EAAT inhibitors is paramount, and electrophysiology offers a powerful suite of tools for this purpose. This guide delves into the electrophysiological characterization of DL-TBOA, a broad-spectrum EAAT inhibitor, and compares its performance with selective and more potent alternatives.
Comparative Analysis of EAAT Inhibitors
The selection of an appropriate EAAT inhibitor is critical and depends on the specific research question, particularly concerning the targeted EAAT subtype. DL-TBOA is a widely used non-transportable, competitive inhibitor that blocks most EAAT subtypes in the micromolar range.[1] For studies requiring higher potency or subtype selectivity, compounds such as TFB-TBOA, Dihydrokainic acid (DHK), and UCPH-101 offer distinct advantages.
| Inhibitor | Target EAAT Subtype(s) | IC50 / Ki Values | Mechanism of Action | Key Features |
| DL-threo-β-hydroxyaspartic acid (DL-TBOA) | EAAT1, EAAT2, EAAT3, EAAT4, EAAT5 | EAAT1: IC50 ≈ 70 µM, Ki ≈ 42 µM; EAAT2: IC50 ≈ 6 µM, Ki ≈ 5.7 µM; EAAT3: IC50 ≈ 6 µM; EAAT4: Ki ≈ 4.4 µM; EAAT5: Ki ≈ 3.2 µM[1] | Competitive, Non-transportable | Broad-spectrum inhibitor, well-characterized. |
| TFB-TBOA | EAAT1, EAAT2 >> EAAT3 | EAAT1: IC50 ≈ 22 nM; EAAT2: IC50 ≈ 17 nM; EAAT3: IC50 ≈ 300 nM[2] | Competitive, Non-transportable | High potency for glial transporters EAAT1 and EAAT2.[2] |
| Dihydrokainic acid (DHK) | EAAT2 (GLT-1) | Ki ≈ 23 µM (for GLT-1) | Competitive, Non-transportable | Selective for the major glial glutamate transporter, EAAT2. |
| UCPH-101 | EAAT1 (GLAST) | IC50 ≈ 0.66 µM | Allosteric, Non-competitive | Highly selective for EAAT1 with a distinct allosteric binding site.[3] |
Experimental Protocols for Electrophysiological Validation
The following protocols provide a framework for validating EAAT inhibition using two primary electrophysiological techniques: whole-cell patch-clamp recording in mammalian cells and two-electrode voltage clamp (TEVC) in Xenopus oocytes.
Whole-Cell Patch-Clamp Recording in Transfected Mammalian Cells (e.g., HEK293)
This technique allows for the precise measurement of currents mediated by specific EAAT subtypes expressed in a controlled cellular environment.
Cell Preparation:
-
Culture HEK293 cells on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Transfect cells with the desired human EAAT subtype (e.g., EAAT1, EAAT2, or EAAT3) using a suitable transfection reagent.
-
Allow 24-48 hours for protein expression before recording.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH).
Recording Procedure:
-
Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal with a selected cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply glutamate (e.g., 1 mM) via a rapid perfusion system to elicit a baseline transporter current.
-
After establishing a stable baseline, co-apply the EAAT inhibitor at various concentrations with glutamate to determine its effect on the transporter current.
-
To assess voltage-dependence of the block, apply voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments) in the presence and absence of the inhibitor.
-
Wash out the inhibitor to check for reversibility of the block.
Data Analysis:
-
Measure the peak and steady-state amplitude of the glutamate-induced currents.
-
Calculate the percentage of inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Analyze the current-voltage (I-V) relationship to assess the voltage-dependence of the inhibition.
-
Measure the time course of the current decay to determine the onset and offset kinetics of the inhibitor.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This method is well-suited for studying the function of heterologously expressed membrane proteins, including EAATs, due to the large size of the oocytes and their low endogenous transporter activity.
Oocyte Preparation:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject cRNA encoding the desired EAAT subtype into the oocyte cytoplasm.
-
Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for protein expression.
Recording Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1 MgCl2, 1.8 CaCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).
Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply glutamate (e.g., 100 µM) to the bath to induce a baseline transporter current.
-
After establishing a stable baseline, apply the EAAT inhibitor at various concentrations in the presence of glutamate.
-
To study the voltage-dependence, apply voltage steps from -120 mV to +40 mV.
-
Perform washout experiments to assess the reversibility of inhibition.
Data Analysis:
-
Measure the amplitude of the glutamate-induced inward current.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Construct I-V curves to analyze the effect of the inhibitor on the voltage-dependent properties of the transporter.
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes involved in validating EAAT inhibition, the following diagrams, generated using Graphviz, illustrate the experimental workflow, the glutamate transport cycle, and the comparative logic of the inhibitors.
References
A Researcher's Guide to Interpreting Extracellular Glutamate Changes with DL-threo-β-Benzyloxyaspartate (DL-TBOA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-threo-β-Benzyloxyaspartate (DL-TBOA), a potent inhibitor of glutamate transporters, with other common alternatives. It includes detailed experimental protocols and supporting data to aid in the design and interpretation of studies investigating extracellular glutamate dynamics.
L-glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. Its extracellular concentration is tightly regulated by a family of Na+-dependent excitatory amino acid transporters (EAATs).[1][2] Dysregulation of glutamate homeostasis is implicated in numerous neurological disorders, making the study of its extracellular dynamics a critical area of research.[2][3] DL-TBOA has emerged as a valuable pharmacological tool to probe the function of EAATs and the consequences of their inhibition.[1][4][5]
Comparative Analysis of Glutamate Transporter Inhibitors
DL-TBOA is a broad-spectrum, competitive, and non-transportable blocker of all EAAT subtypes.[1][5][6] This means it binds to the transporters but is not carried into the cell, thus avoiding confounding effects like heteroexchange.[1] Its high potency and selectivity for EAATs over glutamate receptors make it a preferred choice for many applications.[4][6] However, various alternatives exist with different selectivity profiles and mechanisms of action, which may be advantageous for specific experimental goals.
| Inhibitor | Mechanism of Action | Target EAAT Subtypes | Potency (Ki/IC50) | Key Characteristics & Considerations |
| DL-threo-β-Benzyloxyaspartate (DL-TBOA) | Competitive, non-transportable blocker[1][6] | Broad-spectrum (EAAT1-5)[6][7][8] | EAAT1: ~2.9-70 µM EAAT2: ~2.2-6 µM EAAT3: ~6-9.3 µM EAAT4: ~4.4 µM EAAT5: ~3.2 µM[6][7] | Gold standard for broad-spectrum EAAT inhibition. Chemically stable.[4] Elevates extracellular glutamate and can induce excitotoxicity.[9][10] |
| Dihydrokainate (DHK) | Competitive blocker[4] | Selective for EAAT2[4] | Ki: ~79 µM for EAAT2[4] | Less potent than DL-TBOA. Useful for isolating the contribution of EAAT2, the predominant glial transporter. |
| L-trans-Pyrrolidine-2,4-dicarboxylate (PDC) | Competitive substrate inhibitor[11] | Broad-spectrum | - | Transportable substrate; its uptake can lead to heteroexchange, releasing intracellular glutamate. |
| (2S,3S)-3-[3-[4-(Trifluoromethyl)benzoylamino]benzyloxy]aspartate (TFB-TBOA) | Competitive, non-transportable blocker[12] | Higher potency for EAAT1 and EAAT2 | IC50: EAAT1: 22 nM, EAAT2: 17 nM, EAAT3: 300 nM[12] | A more potent analog of TBOA with some selectivity for EAAT1/2 over EAAT3.[12] |
| UCPH-101 | Non-competitive inhibitor[2] | Selective for EAAT1 | IC50: ~0.5 µM | Allosteric inhibitor, useful for studying the specific roles of EAAT1. |
Experimental Protocols
In Vitro Measurement of Glutamate Uptake Inhibition using Radiochemicals
This protocol is adapted from methodologies for measuring glutamate uptake in cell cultures or synaptosomes.[13][14]
Objective: To determine the potency of DL-TBOA in inhibiting glutamate uptake.
Materials:
-
Cell culture expressing specific EAAT subtypes (e.g., HEK293 or COS-1 cells) or synaptosomal preparations.
-
DL-TBOA stock solution (in DMSO or aqueous solution).
-
[3H]-L-glutamate or [14C]-L-glutamate.
-
Assay buffer (e.g., modified phosphate-buffered saline).
-
Scintillation fluid and counter.
Procedure:
-
Cell Preparation: Plate cells in a 96-well plate and allow them to adhere. For synaptosomes, prepare fresh brain tissue homogenates.
-
Pre-incubation: Wash the cells twice with pre-warmed (37°C) assay buffer. Pre-incubate the cells with varying concentrations of DL-TBOA for 10-15 minutes at 37°C.[9]
-
Initiate Uptake: Add a fixed concentration of radiolabeled glutamate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 5-12 minutes) at 37°C.[9]
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells with ice-cold assay buffer to stop the uptake.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of DL-TBOA by plotting the percentage of inhibition against the log concentration of DL-TBOA.
Real-time Monitoring of Extracellular Glutamate in Brain Slices
This protocol utilizes enzyme-based microelectrode arrays to directly measure glutamate overflow in brain slices following EAAT inhibition.[15][16]
Objective: To observe the effect of DL-TBOA on extracellular glutamate levels in real-time.
Materials:
-
Acute brain slices (e.g., hippocampus or cortex).
-
Artificial cerebrospinal fluid (aCSF).
-
Glutamate-sensitive microelectrode array.
-
DL-TBOA stock solution.
-
Bipolar stimulating electrode.
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover in oxygenated aCSF.
-
Electrode Placement: Position the glutamate microsensor and a stimulating electrode in the desired brain region within the slice.
-
Baseline Recording: Record a stable baseline of extracellular glutamate concentration.
-
Stimulation (Optional): Evoke glutamate release by electrical stimulation of afferent pathways to establish a baseline synaptic response.
-
DL-TBOA Application: Bath-apply DL-TBOA (e.g., 50-100 µM) to the slice.[10][16]
-
Data Acquisition: Continuously record the extracellular glutamate concentration. An increase in the baseline glutamate level is expected upon inhibition of uptake.[16]
-
Washout: If possible, wash out the DL-TBOA to observe the recovery of baseline glutamate levels.
Visualizing the Impact of DL-TBOA
Signaling Pathway of Glutamate Homeostasis and DL-TBOA Intervention
Caption: Glutamatergic synapse showing DL-TBOA blocking glutamate uptake by EAATs.
Experimental Workflow for Measuring Extracellular Glutamate
Caption: Workflow for assessing DL-TBOA's effect on extracellular glutamate.
Concluding Remarks
DL-TBOA is an indispensable tool for investigating the roles of glutamate transporters in synaptic transmission and neuropathology. By potently blocking glutamate uptake, it allows researchers to study the consequences of elevated extracellular glutamate levels.[16][17] This guide provides a framework for selecting the appropriate pharmacological tools and designing experiments to interpret the complex dynamics of glutamate in the central nervous system. Careful consideration of the specific experimental question and the properties of the available inhibitors will lead to more robust and meaningful results.
References
- 1. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DL-threo-beta-benzyloxyaspartate, a potent blocker of excitatory amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate transporter blockers for elucidation of the function of excitatory neurotransmission systems. | Semantic Scholar [semanticscholar.org]
- 6. DL-TBOA | Glutamate (EAAT) Transporters | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of threo-beta-hydroxyaspartate derivatives on excitatory amino acid transporters (EAAT4 and EAAT5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Neurotoxic and neuroprotective effects of the glutamate transporter inhibitor DL-threo-beta-benzyloxyaspartate (DL-TBOA) during physiological and ischemia-like conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Reducing Glutamate Uptake in Rat Hippocampal Slices Enhances Astrocytic Membrane Depolarization While Down-Regulating CA3–CA1 Synaptic Response [frontiersin.org]
- 17. Metabotropic glutamate receptors and glutamate transporters shape transmission at the developing retinogeniculate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of DL-threo-3-Hydroxyaspartic Acid with Glutamate Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of DL-threo-3-Hydroxyaspartic acid (DL-THA) with glutamate receptors. The primary activity of DL-THA is overwhelmingly documented as a competitive inhibitor of Excitatory Amino Acid Transporters (EAATs). Evidence for direct interaction with ionotropic glutamate receptors (NMDA, AMPA, and kainate) is limited and, in some cases, indirect. This document summarizes the available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to elucidate the current understanding of DL-THA's pharmacological profile.
Primary Activity: Inhibition of Excitatory Amino Acid Transporters (EAATs)
This compound is a well-established competitive inhibitor of glutamate uptake via EAATs. Its inhibitory potency has been quantified across several EAAT subtypes.
Quantitative Data: EAAT Inhibition
| Transporter Subtype | Ligand/Substrate | Assay Type | Test System | Parameter | Value (µM) | Reference |
| hEAAT1 | [3H]-d-Aspartate | Uptake Assay | HEK293 Cells | Ki | 11 | [1] |
| hEAAT2 | [3H]-d-Aspartate | Uptake Assay | HEK293 Cells | Ki | 19 | [1] |
| hEAAT3 | [3H]-d-Aspartate | Uptake Assay | HEK293 Cells | Ki | 14 | [1] |
| hEAAT1 | L-Glutamate | Uptake Assay | COS-1 Cells | IC50 | 96 | [2][3] |
| hEAAT2 | L-Glutamate | Uptake Assay | COS-1 Cells | IC50 | 31 | [2][3] |
| EAAT4 | L-Aspartate | Electrophysiology | Xenopus Oocytes | Ki | 0.6 | [3] |
| EAAT5 | L-Glutamate | Electrophysiology | Xenopus Oocytes | Ki | 2.5 | [3] |
hEAAT: human Excitatory Amino Acid Transporter
Cross-Reactivity with Ionotropic Glutamate Receptors
Direct and quantitative evidence for the interaction of DL-THA with NMDA, AMPA, and kainate receptors is scarce. The available information is summarized below.
NMDA Receptors
One study has reported that DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured cerebellar neurons.[4] However, this study did not provide quantitative data such as IC50 or Ki values for this effect. The observed reduction in NMDA receptor activation could be an indirect consequence of altered glutamate homeostasis due to EAAT inhibition, rather than a direct antagonist effect at the receptor. The mechanism of NMDA receptor antagonists typically involves blocking the ion channel or competing with the glutamate or co-agonist (glycine/D-serine) binding sites.[5][6][7] Without direct binding data, the nature of DL-THA's effect on NMDA receptors remains inconclusive.
AMPA and Kainate Receptors
There is currently no direct, quantitative evidence to suggest that DL-THA binds to or modulates the function of AMPA and kainate receptors. A study on DL-threo-β-benzyloxyaspartate (DL-TBOA), a structurally related and potent EAAT inhibitor, found no significant effects on either ionotropic or metabotropic glutamate receptors, which suggests that DL-THA is also unlikely to have significant direct activity at these receptors.
Experimental Protocols
[3H]-d-Aspartate Uptake Assay for EAAT Inhibition
This assay is a standard method to determine the inhibitory potency of a compound on EAATs.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are stably transfected to express a specific human EAAT subtype (e.g., hEAAT1, hEAAT2, or hEAAT3).
-
Assay Preparation: The cells are seeded in 96-well plates and grown to confluence.
-
Incubation: Cells are washed with a buffer (e.g., Krebs-Henseleit) and then incubated with a solution containing [3H]-d-aspartate (a radiolabeled substrate for EAATs) and varying concentrations of the test compound (DL-THA).
-
Termination of Uptake: After a defined incubation period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C), the uptake of the radiolabeled substrate is terminated by rapidly washing the cells with ice-cold buffer.
-
Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition of [3H]-d-aspartate uptake against the concentration of the test compound. The inhibition constant (Ki) can then be derived from the IC50 value using the Cheng-Prusoff equation.
cGMP Measurement for NMDA Receptor Activation
Activation of NMDA receptors leads to an influx of Ca2+, which can stimulate nitric oxide synthase (NOS). The resulting nitric oxide (NO) then activates soluble guanylate cyclase, leading to an increase in cyclic GMP (cGMP) levels. Measuring cGMP can, therefore, serve as an indirect indicator of NMDA receptor activation.
-
Cell Culture: Primary cultures of cerebellar neurons are prepared.
-
Pre-incubation: Neurons are pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cGMP.
-
Stimulation: The neurons are then exposed to glutamate in the presence or absence of various concentrations of DL-THA.
-
Termination and Lysis: The reaction is stopped by adding an ice-cold buffer (e.g., trichloroacetic acid), and the cells are lysed.
-
cGMP Quantification: The concentration of cGMP in the cell lysate is determined using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The level of cGMP produced in the presence of DL-THA is compared to the control (glutamate alone) to assess the extent of inhibition of NMDA receptor activation.
Signaling Pathways
Glutamate Uptake by EAATs
DL-THA competitively inhibits the uptake of glutamate from the synaptic cleft into glial cells and neurons. This leads to an increased concentration and prolonged presence of glutamate in the synapse.
NMDA Receptor Signaling Pathway
The reported reduction of NMDA receptor activation by DL-THA may be indirect. By inhibiting glutamate uptake, DL-THA could lead to an over-activation and subsequent desensitization or downregulation of NMDA receptors, resulting in a reduced response to a subsequent glutamate challenge.
Conclusion
The primary and well-characterized pharmacological action of this compound is the competitive inhibition of Excitatory Amino Acid Transporters. This activity is potent and has been quantified across multiple EAAT subtypes. In contrast, the evidence for direct cross-reactivity with ionotropic glutamate receptors is not well-supported by quantitative data. While one study suggests an inhibitory effect on NMDA receptor activation, the lack of concentration-response data and a plausible indirect mechanism (via EAAT inhibition) warrant a cautious interpretation. There is no compelling evidence for direct interaction with AMPA or kainate receptors. Therefore, when using DL-THA in experimental settings, its effects should be primarily attributed to the inhibition of glutamate uptake, and any observed modulation of glutamate receptor function should be considered as a likely downstream consequence of elevated extracellular glutamate levels.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Buy DL-threo-beta-Hydroxyaspartic acid | 4294-45-5 [smolecule.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 7. NMDA receptor - Wikipedia [en.wikipedia.org]
The Critical Need for Supplier Validation: Ensuring Reproducible Findings with DL-threo-3-Hydroxyaspartic Acid
A Comparative Guide for Researchers
This guide outlines key experimental protocols for researchers to independently assess and compare the quality and performance of DL-threo-3-Hydroxyaspartic acid from various sources.
Understanding the Mechanism of Action
This compound exerts its effects by blocking the reuptake of glutamate from the synaptic cleft into glial cells and neurons. This inhibition leads to an accumulation of extracellular glutamate, which can potentiate signaling through glutamate receptors or, in excess, lead to excitotoxicity. The primary targets of this compound are the EAATs. The L-threo isomer, in particular, is a potent inhibitor of EAAT1, EAAT2, and EAAT3.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. DL-threo-3-hydroxyaspartate reduces NMDA receptor activation by glutamate in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msesupplies.com [msesupplies.com]
- 5. Reagent Validation to Facilitate Experimental Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to choose the right lab reagents and equipment to ensure accurate results | Quimivita [quimivita.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
Safety Operating Guide
Proper Disposal of DL-threo-3-Hydroxyaspartic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of DL-threo-3-Hydroxyaspartic acid, ensuring compliance and minimizing environmental impact.
Chemical and Safety Data Overview
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is designated as slightly hazardous to water, and therefore, appropriate disposal methods should be followed to prevent environmental contamination.[1]
| Identifier | Value |
| CAS Number | 4294-45-5[1][2] |
| EC Number | 224-299-4[1][2] |
| Molecular Formula | C4H7NO5[2][3][4] |
| Molecular Weight | 149.10 g/mol [2] |
| Hazard Classification | Not classified as hazardous[1] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water[1] |
Personal Protective Equipment (PPE) When Handling for Disposal
Before proceeding with the disposal of this compound, ensure the following personal protective equipment is worn:
-
Eye Protection: Eyeshields or safety glasses.[2]
-
Hand Protection: Gloves (e.g., nitrile).[2]
-
Respiratory Protection: Type N95 (US) respirator, if handling large quantities or if dust is generated.[2]
Step-by-Step Disposal Procedure
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound.
Step 1: Assess the Quantity of Waste
-
Small Quantities: For smaller amounts of this compound, disposal with household waste may be permissible.[1] However, always consult and adhere to your institution's specific guidelines and local regulations, which may have stricter requirements.
-
Large Quantities: For larger quantities, do not dispose of with regular waste. Proceed to Step 2.
Step 2: Containment and Labeling for Large Quantities
-
Mechanically collect the solid material.[1]
-
Place the waste in a clearly labeled, sealed container appropriate for chemical waste.
-
The label should include the chemical name ("this compound") and any other information required by your institution's waste management program.
Step 3: Consult Local and Institutional Regulations
-
Disposal of all chemical waste, including uncleaned packaging, must be conducted in accordance with official regulations.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated waste management officer to determine the specific procedures for your location.
Step 4: Prevent Environmental Release
-
Under no circumstances should undiluted product or large quantities be allowed to enter sewers, surface water, or ground water.[1]
Step 5: Disposal of Uncleaned Packaging
-
Handle contaminated packaging in the same manner as the substance itself.
-
Disposal must be made according to official regulations.[1]
-
If packaging is thoroughly decontaminated, it may be possible to recycle it; consult your EHS department for guidance on proper decontamination procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling DL-threo-3-Hydroxyaspartic acid
Essential Safety and Handling Guide for DL-threo-3-Hydroxyaspartic Acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. The following information is designed to ensure safe handling and to build a foundation of trust in laboratory safety practices.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[1] Safety data sheets indicate a low hazard level, with NFPA and HMIS ratings of 0 for health, fire, and reactivity.[1] However, as a matter of good laboratory practice and to protect against potential, uncharacterized hazards, the use of appropriate personal protective equipment is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from accidental splashes or aerosolized particles. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Type N95 (US) or equivalent respirator | Recommended to prevent inhalation of fine particles, especially when handling the solid form. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized workflow is critical for minimizing risk and ensuring the integrity of experimental results.
Step 1: Preparation
-
Ensure the work area, typically a laboratory hood or a designated bench space, is clean and uncluttered.
-
Verify that all necessary equipment, including personal protective equipment, is readily available and in good condition.
-
Confirm the location and functionality of emergency equipment, such as an eyewash station and safety shower.
Step 2: Handling the Compound
-
Don the appropriate PPE as specified in the table above.
-
When weighing the solid compound, perform the task in a fume hood or an enclosure that minimizes the potential for aerosolization.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing. This substance is soluble in aqueous solutions.
Step 3: Post-Handling
-
Decontaminate the work surface with an appropriate cleaning agent.
-
Properly remove and dispose of gloves and any other contaminated disposable materials.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste: Collect unused solid this compound and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a designated, sealed waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not pour solutions down the drain unless permitted by local regulations.
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name and any known hazards.
-
Disposal: Arrange for the disposal of chemical waste through your institution's environmental health and safety office.
Emergency Procedures
In the event of an accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. The product is generally not expected to cause skin irritation.[1] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] |
| Ingestion | Rinse the mouth with water. If symptoms persist, consult a doctor.[1] |
Visual Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for handling and disposing of this compound.
Caption: Standard operating procedure for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
